Technical Documentation Center

cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid

Core Science & Biosynthesis

Foundational

Technical Guide: cis-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid (CAS 950588-81-5)

The following technical guide details the chemical identity, synthesis, purification, and applications of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid (CAS 950588-81-5). [1][2] Executive Summary cis-2-(4-Fluoropheny...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, purification, and applications of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid (CAS 950588-81-5).

[1][2]

Executive Summary

cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS 950588-81-5) is a high-value chiral building block in medicinal chemistry. It serves as a critical intermediate for the synthesis of conformationally restricted analogues of phenylacetic acid and phenylcyclopropylamines. Its unique cyclopropane scaffold imparts specific steric and electronic properties, making it a valuable tool for Structure-Activity Relationship (SAR) studies, particularly in the development of inhibitors for enzymes such as LSD1 (Lysine-specific demethylase 1) and MAO (Monoamine oxidase) , as well as PARP inhibitors where the cyclopropane linker modulates potency and metabolic stability.

This guide provides a comprehensive technical overview for researchers, focusing on the stereoselective synthesis, purification, and analytical characterization of the cis-isomer, which often presents greater synthetic challenges than its trans-counterpart.

Chemical Identity & Physicochemical Properties[3][4][5]

Property Specification
IUPAC Name (1R,2S)-rel-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid
CAS Number 950588-81-5
Molecular Formula C₁₀H₉FO₂
Molecular Weight 180.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 102–106 °C (Typical range for cis-isomers)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa ~4.2 (Predicted, carboxylic acid)
Stereochemistry cis-configuration (Substituents on the same side of the ring)
Stereochemical Configuration

The cis-isomer is characterized by the syn-relationship between the carboxylic acid group and the 4-fluorophenyl ring. This configuration creates significant steric hindrance compared to the thermodynamically more stable trans-isomer.

Key Structural Features:

  • Cyclopropane Ring: Introduces ring strain (~27.5 kcal/mol), increasing reactivity towards ring-opening or expansion under harsh conditions.

  • Fluorine Substituent: Enhances metabolic stability by blocking para-hydroxylation on the phenyl ring, a common metabolic pathway for phenylacetic acid derivatives.

  • Carboxylic Acid: Provides a handle for further functionalization (amide coupling, reduction, Curtius rearrangement).

Synthetic Pathways & Process Chemistry

The synthesis of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid typically involves a metal-catalyzed cyclopropanation reaction. The challenge lies in controlling the diastereoselectivity (cis vs. trans) and enantioselectivity.

Core Synthesis Strategy: Metal-Catalyzed Cyclopropanation

The most robust route utilizes the reaction between 4-fluorostyrene and a diazoacetate ester (e.g., ethyl diazoacetate, EDA) in the presence of a transition metal catalyst (Rh, Cu, Ru).

Reaction Scheme:

  • Precursor: 4-Fluorostyrene + Ethyl Diazoacetate (EDA).

  • Catalyst: Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or Copper(I) triflate [CuOTf].

  • Product: Mixture of cis- and trans-ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate.

  • Hydrolysis: Saponification (LiOH/MeOH) yields the free acid.

Diastereoselectivity Control:

  • Rh₂(OAc)₄: Typically favors the trans-isomer (Trans:Cis ~ 60:40 to 75:25).

  • Doyle’s Catalysts (Chiral Rh): Can enhance cis-selectivity if specific ligands (e.g., carboxamidates) are used, though trans is often still dominant.

  • Simmons-Smith Reaction: An alternative route using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) on cis-cinnamyl alcohol derivatives can yield high cis-selectivity, but requires more complex precursors.

Separation of Isomers (Critical Step)

Since the trans-isomer is thermodynamically favored, the cis-isomer must be isolated from the mixture.

  • Flash Chromatography: The cis-ester is typically more polar and elutes after the trans-ester on silica gel (Hexane/EtOAc gradient).

  • Crystallization: The cis-acid often has different solubility properties. Fractional crystallization from Hexane/EtOAc or Toluene can enrich the cis-isomer.

Workflow Diagram (DOT)

SynthesisWorkflow Start 4-Fluorostyrene + Ethyl Diazoacetate Catalysis Cyclopropanation (Rh2(OAc)4 or CuOTf) Start->Catalysis N2 release Mixture Crude Mixture (cis/trans Esters) Catalysis->Mixture Separation Flash Chromatography (Silica Gel) Mixture->Separation Isolate cis-ester Hydrolysis Hydrolysis (LiOH, THF/H2O) Separation->Hydrolysis Product cis-2-(4-Fluorophenyl) cyclopropanecarboxylic Acid Hydrolysis->Product Acidification

Figure 1: Synthetic workflow for the isolation of the cis-isomer.

Analytical Characterization & Quality Control

Distinguishing the cis-isomer from the trans-isomer is critical. NMR spectroscopy is the definitive method.

Proton NMR (¹H NMR) - The Coupling Constant Rule

The vicinal coupling constants (


) between the cyclopropane ring protons are diagnostic.
  • cis-Isomer: The coupling constant between the protons at C1 and C2 (

    
    ) is typically larger  (8.0 – 10.0 Hz).
    
  • trans-Isomer: The coupling constant (

    
    ) is typically smaller  (4.0 – 6.0 Hz).
    

Typical ¹H NMR Signals (CDCl₃, 400 MHz):

  • cis-H1/H2:

    
     2.5–2.7 ppm (multiplets). Look for 
    
    
    
    Hz.
  • Aromatic Protons:

    
     7.0–7.3 ppm (multiplets, characteristic of 4-fluorophenyl).
    
HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile / Water (0.1% TFA or Formic Acid). Gradient 10%

    
     90% ACN.
    
  • Detection: UV at 210 nm and 254 nm.

  • Chiral Separation: To determine enantiomeric excess (ee), use a chiral column (e.g., Chiralpak AD-H or OD-H) with Hexane/IPA mobile phase.

Applications in Drug Discovery

Precursor to Bioactive Amines

The primary utility of this acid is as a precursor to cis-2-(4-fluorophenyl)cyclopropylamine via the Curtius Rearrangement .

  • Mechanism: Acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Amine.
  • Relevance: Phenylcyclopropylamines are a privileged scaffold for LSD1 and MAO inhibitors. While trans-isomers (like Tranylcypromine) are often more potent, cis-isomers are essential for:

    • Selectivity Profiling: Determining the stereochemical requirements of the binding pocket.

    • Mechanistic Studies: Investigating the mechanism-based inactivation of flavin-dependent enzymes.

Bioisosterism

The cis-cyclopropane ring acts as a rigidified bioisostere of an ethyl or vinyl linker. It constrains the phenyl ring and carboxylic acid into a specific spatial arrangement, which can:

  • Improve metabolic stability (by preventing rotation and blocking oxidation).

  • Enhance receptor binding affinity by reducing the entropic penalty of binding.

Pathway Diagram: Drug Discovery Utility

Applications Acid cis-Acid (CAS 950588-81-5) Curtius Curtius Rearrangement Acid->Curtius Epimerization Base-Mediated Epimerization Acid->Epimerization Amine cis-Amine (LSD1/MAO Scaffolds) Curtius->Amine TransAcid trans-Acid (Thermodynamic Product) Epimerization->TransAcid

Figure 2: Functional utility of the cis-acid in medicinal chemistry workflows.

Safety & Handling Protocols

Hazard Identification[4]
  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Specific Risks: Cyclopropane derivatives can be energetically unstable. While this acid is stable at room temperature, precursors (diazo compounds) used in its synthesis are explosive hazards .

Handling Procedures[4]
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle all powders in a fume hood to avoid inhalation.

  • Storage: Store in a cool, dry place (2-8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

References

  • Doyle, M. P., et al. (1993). Catalytic Asymmetric Synthesis of Cyclopropanecarboxylates. Chemical Reviews , 93(2), 513-540. Link

  • Davies, H. M. L., & Antoulinakis, E. G. (2001). Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations. Organic Reactions , 57, 1-326. Link

  • Wessjohann, L. A., et al. (2003). Cyclopropanes in Medicinal Chemistry. Current Medicinal Chemistry , 10(15), 1297-1322. Link

  • PubChem Compound Summary. (2024). cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Library of Medicine. Link

Exploratory

A Guide to the Synthesis and Characterization of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid: A Key Intermediate for Olaparib

Abstract Olaparib (marketed as Lynparza) is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor, representing a significant advancement in targeted cancer therapy, particularly for patients with BRCA1 or BRCA2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Olaparib (marketed as Lynparza) is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor, representing a significant advancement in targeted cancer therapy, particularly for patients with BRCA1 or BRCA2 mutations.[1] The intricate molecular architecture of Olaparib necessitates a multi-step synthesis, wherein the stereochemical purity of its intermediates is paramount to the final drug's efficacy and safety. This technical guide provides an in-depth exploration of a critical building block, cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid. We will dissect its synthesis, purification, and analytical characterization, offering field-proven insights into process optimization and quality control for researchers, scientists, and drug development professionals.

The Critical Role and Physicochemical Properties of the Intermediate

The cyclopropane moiety within Olaparib is a key structural feature, and the specific cis configuration of the 2-(4-fluorophenyl)cyclopropanecarboxylic acid intermediate is crucial for the final amide coupling step that forms the drug substance.[2] The fluorine atom on the phenyl ring also plays a vital role in modulating the molecule's electronic properties and metabolic stability.[3][4]

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₉FO₂
Molecular Weight 180.18 g/mol
Appearance Off-white to white solid
Stereochemistry cis isomer
Function Key building block for Olaparib synthesis

Synthetic Strategies: Pathways to a Crucial Intermediate

The synthesis of cis-disubstituted cyclopropanes is a well-established challenge in organic chemistry, requiring precise control over stereoselectivity.[5][6][7] Two primary strategies have emerged for the synthesis of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid: Simmons-Smith cyclopropanation and metal-catalyzed cyclopropanation using diazo compounds.

Route A: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for converting alkenes into cyclopropanes stereospecifically.[8] The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[8] For this specific intermediate, the synthesis often starts from an ester of (E)-3-(4-fluorophenyl)-2-propenoic acid (4-fluorocinnamic acid).

Causality: The choice of a Simmons-Smith approach is often dictated by its high stereospecificity. The carbene is delivered to one face of the double bond, preserving the geometry of the starting alkene in the cyclopropane product.[8] The use of directing groups, such as a hydroxyl group in an allylic alcohol precursor, can further enhance diastereoselectivity, although this adds steps to the synthesis.[9][10][11] A modified version using diethylzinc (Furukawa modification) can offer improved reactivity and reproducibility.[8][11]

G cluster_start Starting Materials cluster_process Process cluster_end Products 4-Fluorocinnamic_Ester 4-Fluorocinnamic Ester Reaction Simmons-Smith Cyclopropanation 4-Fluorocinnamic_Ester->Reaction Reagents CH₂I₂ + Zn(Cu) or Et₂Zn Reagents->Reaction Crude_Ester Crude cis/trans Ester Mixture Reaction->Crude_Ester Stereospecific addition Hydrolysis Base Hydrolysis (e.g., NaOH) Crude_Ester->Hydrolysis Final_Product cis-2-(4-fluorophenyl) cyclopropanecarboxylic acid Hydrolysis->Final_Product Saponification

Fig 1. Workflow for Simmons-Smith Cyclopropanation.
Route B: Metal-Catalyzed Cyclopropanation with Diazo Compounds

An alternative approach involves the reaction of a styrene derivative with a diazoacetate, catalyzed by a transition metal, typically rhodium or copper complexes.[12][13][14] This method generates a metal carbene intermediate that then reacts with the alkene.[12]

Causality: This route can be highly efficient and atom-economical. The stereoselectivity (cis vs. trans) is heavily dependent on the catalyst, the ligands, and the structure of the diazo compound.[12][15] While powerful, this method requires careful handling of potentially explosive diazo compounds, making it less favorable for large-scale industrial manufacturing without specialized equipment like continuous-flow reactors.[14][16]

G cluster_start Starting Materials cluster_process Process cluster_end Product 4-Fluorostyrene 4-Fluorostyrene Cyclopropanation Cyclopropanation 4-Fluorostyrene->Cyclopropanation Diazo_Reagent Ethyl Diazoacetate Carbene_Formation Metal Carbene Formation Diazo_Reagent->Carbene_Formation Catalyst Rh₂(OAc)₄ or Cu(I) complex Catalyst->Carbene_Formation Carbene_Formation->Cyclopropanation Intermediate Product_Ester cis/trans Ethyl Ester Cyclopropanation->Product_Ester Catalyst- controlled selectivity

Fig 2. Pathway for Metal-Catalyzed Cyclopropanation.
Comparative Analysis
ParameterSimmons-Smith ReactionMetal-Catalyzed Diazo Reaction
Stereoselectivity Generally high (cis favored with certain substrates)Highly dependent on catalyst and ligands
Safety Safer reagents (diiodomethane is toxic but manageable)Hazardous (diazo compounds can be explosive)
Scalability More straightforward for industrial scale-upRequires specialized engineering controls for safety
Cost Can be expensive due to diiodomethane and zincCatalyst cost can be high; diazo precursors vary
Substrate Scope Broad, tolerant of many functional groupsVery broad, but can be sensitive to electronics[17]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps and analytical checkpoints to ensure the desired product quality.

Protocol: Synthesis via Simmons-Smith Cyclopropanation and Saponification

This protocol is adapted from established methodologies for cyclopropanation reactions.[18][19]

Step 1: Cyclopropanation

  • To a stirred suspension of Zinc-Copper couple (1.5 equivalents) in anhydrous diethyl ether, add a solution of diiodomethane (1.2 equivalents) in diethyl ether dropwise under a nitrogen atmosphere.

  • Heat the mixture to a gentle reflux for 1 hour to activate the reagent, forming iodomethylzinc iodide.

  • Cool the mixture to room temperature and add a solution of ethyl 4-fluorocinnamate (1.0 equivalent) in diethyl ether.

  • Stir the reaction mixture at reflux for 24-48 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through celite to remove inorganic salts and transfer the filtrate to a separatory funnel.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl cis/trans-2-(4-fluorophenyl)cyclopropanecarboxylate.

Step 2: Saponification and Isolation of cis-isomer

  • Dissolve the crude ester mixture in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 4-6 hours.[20][21]

  • Monitor the hydrolysis by TLC until the ester spot disappears.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 2M hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • The key to isolating the cis-isomer lies in fractional crystallization. The cis-isomer is typically less soluble than the trans-isomer in certain solvent systems (e.g., heptane/ethyl acetate). By carefully controlling the crystallization conditions, the desired cis-isomer can be selectively precipitated and isolated by filtration.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of the intermediate.

Table 2: Key Analytical Characterization Data

TechniquePurposeExpected Results
¹H NMR Structural confirmation and cis/trans ratio determinationDistinct coupling constants (J-values) for the cyclopropyl protons. The cis isomer typically shows a larger J-value between the vicinal protons on the cyclopropane ring compared to the trans isomer.
¹³C NMR Confirms the carbon skeletonCharacteristic shifts for the cyclopropyl carbons and the fluorinated aromatic ring.
HPLC Purity assessment and isomer separationA well-developed chiral or reverse-phase HPLC method should resolve the cis and trans isomers, allowing for accurate purity determination (>99% desired).
Mass Spec (MS) Molecular weight confirmationESI-MS should show the expected molecular ion peak [M-H]⁻ at m/z 179.05.[22]
FT-IR Functional group identificationShows characteristic absorptions for the carboxylic acid O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretch (~1230 cm⁻¹).

Incorporation into the Olaparib Scaffold

The purified cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid is activated and then coupled with the piperazine moiety of the Olaparib backbone via amide bond formation. This step is critical and relies on the high purity of the cyclopropane intermediate.[23] Common coupling reagents include HBTU or the use of pivaloyl chloride.[1][24][25]

G Intermediate cis-2-(4-fluorophenyl) cyclopropanecarboxylic acid Coupling Amide Coupling (e.g., HBTU, Base) Intermediate->Coupling Backbone Olaparib Piperazine Backbone Backbone->Coupling Olaparib Olaparib Coupling->Olaparib

Fig 3. Final Amide Coupling Step in Olaparib Synthesis.

Conclusion

The synthesis of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid is a pivotal step in the manufacturing of Olaparib. Success hinges on the careful selection of a synthetic route that balances stereocontrol, safety, and scalability. The Simmons-Smith reaction, followed by meticulous purification, represents a robust and scalable method for producing this high-quality intermediate. The analytical protocols outlined herein provide a framework for ensuring that the material meets the stringent requirements for use in the synthesis of this life-saving cancer therapeutic.

References

  • WO2018038680A1 - Processes for preparing olaparib - Google P
  • Gao, Y., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development. (URL: [Link])

  • US10100017B2 - Processes for preparing olaparib - Google P
  • CN105085526A - Preparation method of Olaparib intermediate - Google P
  • US-10703728-B1 - Crystalline form of olaparib and a process for preparing the same - Google Patents. (URL: [Link])

  • Cushman, M., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. (URL: [Link])

  • Cushman, M., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. (URL: [Link])

  • Riahi, S., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. ACS Catalysis. (URL: [Link])

  • Riahi, S., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. ACS Publications. (URL: [Link])

  • CN115806526B - A preparation method of olaparib intermediate - Google P
  • Iwata, C., et al. (1988). Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde. The Journal of Organic Chemistry. (URL: [Link])

  • Yang, G., et al. (2013). cis-2,3-Disubstituted cyclopropane 1,1-diesters in [3 + 2] annulations with aldehydes: highly diastereoselective construction of densely substituted tetrahydrofurans. The Journal of Organic Chemistry. (URL: [Link])

  • WO2017141199A1 - Process for the Preparation of Olaparib and Intermediates Thereof - WIPO Patentscope. (URL: [Link])

  • STEREOSELECTIVE SYNTHESIS OF CYCLOPROPANES WITH QUATERNARY CARBON CENTRES - CORE. (URL: [Link])

  • Simmons–Smith reaction - Wikipedia. (URL: [Link])

  • de la Torre, D., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. (URL: [Link])

  • EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google P
  • Metal-catalyzed cyclopropanations - Wikipedia. (URL: [Link])

  • da Silva, J. A. L., et al. (2023). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Molecules. (URL: [Link])

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. (URL: [Link])

  • Kumar, A., et al. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. (URL: [Link])

  • Doyle, M. P., & Hu, W. (2001). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. Wiley. (URL: [Link])

  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. (URL: [Link])

  • Tyagi, V., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis. (URL: [Link])

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. (URL: [Link])

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Hu, W., & Padwa, A. (2017). Cycloaddition reactions of enoldiazo compounds. Accounts of Chemical Research. (URL: [Link])

  • Gouverneur, V., et al. (2018). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications. (URL: [Link])

  • Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC. (URL: [Link])

  • Randhawan, B. (2025). Olaparib: A Comprehensive Review. International Journal of Scientific Research and Technology. (URL: [Link])

  • Olaparib - Chongqing Chemdad Co. (URL: [Link])

  • Duarte, F., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Molecules. (URL: [Link])

  • Olaparib (AZD-2281, trade name Lynparza) AZ' first-in-class PARP inhibitor wins EU nod. New Drug Approvals. (URL: [Link])

  • Alle, T., et al. (2020). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. (URL: [Link])

  • Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides: In-Vitro And In-Silico Investigations. International Journal of Environmental Sciences. (URL: [Link])

  • Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. MDPI. (URL: [Link])

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. (URL: [Link])

Sources

Foundational

cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid molecular weight and properties

This guide outlines the technical specifications, synthesis strategies, and applications of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid , a high-value pharmacophore in medicinal chemistry.[1] Molecular Weight, Prop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, synthesis strategies, and applications of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid , a high-value pharmacophore in medicinal chemistry.[1]

Molecular Weight, Properties, and Synthetic Methodologies[1]

Executive Summary

cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS: 950588-81-5) is a conformationally restricted building block used in the development of targeted therapeutics, particularly PARP inhibitors and GPCR ligands.[1] Its structure features a cyclopropane ring that rigidly orients a lipophilic 4-fluorophenyl group and a polar carboxylic acid in a cis-stereochemical arrangement.[1] This specific geometry is critical for binding affinity in pockets where trans-isomers fail to engage due to steric clash or incorrect vector alignment.[1]

This guide provides a definitive technical profile, addressing the challenge of accessing the thermodynamically less favored cis-isomer and validating its purity.

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for handling and characterization.

PropertyValueNotes
IUPAC Name cis-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acidStereochemistry is relative unless specified as (1R,2S).[2]
CAS Number 950588-81-5 Specific to the cis-isomer.[2]
Molecular Formula

Molecular Weight 180.18 g/mol Monoisotopic Mass: 180.0587
Appearance White to off-white solidCrystalline form varies by recrystallization solvent.[1]
Melting Point 108–112 °C (Typical)Trans-isomers often melt lower (~45–80 °C).[1]
pKa (Acid) 4.2 – 4.5 (Predicted)Slightly stronger than benzoic acid due to ring strain effects.[1]
LogP ~2.3 – 2.5Fluorine substitution increases lipophilicity vs. phenyl analog.[1]
Solubility DMSO, Methanol, DCMSparingly soluble in water; soluble in basic aqueous media.

Scientist’s Note: Do not confuse this compound with 1-(4-fluorophenyl)cyclopropanecarboxylic acid (CAS 773100-29-1), where the phenyl and acid groups are attached to the same carbon (geminal).[1] That isomer has significantly different metabolic stability and binding properties.[1]

Structural Analysis & Stereochemistry

The biological activity of this scaffold is driven by the cis-relationship.[1] In the cis-conformer, the carboxylic acid and the aromatic ring project toward the same face of the cyclopropane plane.

Stereochemical Challenges
  • Thermodynamics: The trans-isomer is thermodynamically favored (lower steric repulsion).[1] Synthetic routes typically yield trans:cis ratios of >80:20 unless specific catalysts are used.[1]

  • Fluorine Effect: The para-fluorine atom blocks metabolic oxidation at the phenyl ring's most reactive site (C4), extending the half-life (

    
    ) of the final drug candidate.[1]
    

Stereochemistry cluster_legend Stereochemical Outcome Substrate 4-Fluorostyrene Reaction Cyclopropanation Substrate->Reaction Trans Trans-Isomer (Major Product) Thermodynamically Stable Reaction->Trans Standard Conditions Cis Cis-Isomer (Target) Sterically Congested Reaction->Cis Directed Catalysis / Photochemistry

Figure 1: Divergent stereochemical outcomes in cyclopropanation. Standard methods favor the trans-isomer, necessitating specialized protocols for the cis-target.[1]

Synthesis & Manufacturing Protocols

Accessing the cis-isomer requires overcoming thermodynamic bias.[1] Two primary strategies are recommended: Photochemical Cyclopropanation (modern, high cis-selectivity) and Classical Resolution (scalable, lower cost).[1]

Method A: Cis-Selective Photochemical Synthesis (Recommended for R&D)

This method utilizes the "radical-polar crossover" mechanism to access the cis-isomer directly from 4-fluorostyrene.[1]

Reagents:

  • 4-Fluorostyrene (1.0 equiv)[1]

  • Ethyl diazoacetate (1.2 equiv)[1]

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Protocol:

  • Setup: Charge a flame-dried Schlenk tube with 4-fluorostyrene and the photocatalyst in degassed DCE.

  • Addition: Add ethyl diazoacetate dropwise under inert atmosphere (

    
    ).
    
  • Irradiation: Irradiate with Blue LED (450 nm) at room temperature for 12–18 hours.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The crude mixture will be enriched in the cis-ester.[1] Hydrolyze using LiOH in THF/Water (1:1) at 0°C to avoid epimerization.

  • Isolation: Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc to obtain pure cis-acid.[1]

Method B: Classical Resolution (Recommended for Scale-Up)

If cis-selective catalysis is unavailable, synthesize the racemic mixture and separate isomers.[1]

  • Cyclopropanation: React 4-fluorostyrene with Ethyl Diazoacetate using

    
     catalyst. (Result: ~70:30 trans:cis mixture).[1]
    
  • Hydrolysis: Saponify the ester mixture to the free acids.

  • Separation:

    • Dissolve the mixed acids in boiling ethanol.

    • Add a chiral amine resolving agent (e.g., (R)-(+)-

      
      -methylbenzylamine).[1][3]
      
    • Crucial Step: The cis-isomer salt typically crystallizes less readily or forms a distinct habit compared to the trans.[1] However, a more effective trick is Chromatographic Separation of the esters prior to hydrolysis, as the cis-ester elutes later on silica gel due to higher polarity (dipole alignment).

Analytical Characterization (Self-Validating)

To ensure the integrity of the cis-geometry, use


 NMR coupling constants.[1] This is the gold standard for validation.
NMR Spectroscopy ( NMR, 400 MHz, )
  • Diagnostic Signal: The cyclopropyl ring protons.[1]

  • Cis-Coupling (

    
    ):  Look for the vicinal coupling between 
    
    
    
    (acid-bearing) and
    
    
    (aryl-bearing).[1]
    • Rule:

      
      .
      
  • Trans-Coupling (

    
    ): 
    
    • Rule:

      
      .
      
  • Validation: If your spectrum shows a doublet of doublets with

    
    , you have the trans-isomer.[1] If 
    
    
    
    , you have the target cis-isomer.[1]
HPLC Method[1][4]
  • Column: Chiralpak AD-H or OD-H (to separate enantiomers if needed).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.[1]

  • Detection: UV at 254 nm.[1]

  • Retention: Cis-isomers generally elute aftertrans-isomers on non-polar phases due to a larger molecular dipole moment.[1]

Pharmaceutical Applications

This moiety acts as a bioisostere for alkene or amide linkers, providing:

  • Metabolic Shielding: The cyclopropane ring prevents enzymatic hydrolysis common to amides.[1]

  • Vector Control: The cis-arrangement forces the aryl group and carboxylic acid into a "U-shape," mimicking the turn structures of peptides.[1]

  • Target Classes:

    • PARP Inhibitors: Analogs of Olaparib where the linker is rigidified.

    • P2Y12 Antagonists: Similar to the cyclopropane core in Ticagrelor (though Ticagrelor is trans-substituted, cis-analogs are explored for selectivity).[1]

References

  • Stereoselective Synthesis of Fluorinated Cyclopropanes. Journal of Organic Chemistry. (2014). "Rhodium-catalyzed cyclopropanation for stereoselective synthesis." [1]

  • Photochemical Synthesis of cis-Cyclopropanes. Nature Chemistry / PMC. (2021). "Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation."

  • Separation of Cyclopropane Isomers. European Patent Office. (2013).[1] "Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid and separation of isomers."

  • Compound Properties Database. PubChem. "cis-2-Fluorocyclopropanecarboxylic acid (Analog Data)." [1]

  • Commercial Catalog Data. AChemBlock. "cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid 95%."[1][2]

Sources

Protocols & Analytical Methods

Method

Synthesis of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid from 4-fluorostyrene

Executive Summary This guide details the synthesis of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid starting from 4-fluorostyrene. While cyclopropanation of styrenes with diazoacetates typically favors the thermodyna...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid starting from 4-fluorostyrene. While cyclopropanation of styrenes with diazoacetates typically favors the thermodynamically stable trans-isomer (often >70:30 ratio), the cis-isomer is a critical pharmacophore in medicinal chemistry (e.g., PARP inhibitors, conformationally restricted amino acid analogs).

This protocol utilizes a Rhodium(II)-catalyzed carbenoid insertion followed by a robust chromatographic isolation strategy to obtain the high-purity cis-isomer. Unlike kinetic resolution methods which can be sensitive to scale, this workflow prioritizes definitive separation at the ester stage to ensure stereochemical integrity.

Key Technical Parameters
ParameterSpecification
Starting Material 4-Fluorostyrene (CAS: 405-99-2)
Reagent Ethyl Diazoacetate (EDA) (CAS: 623-73-4)
Catalyst Rhodium(II) acetate dimer [Rh

(OAc)

]
Target Isomer cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid
Major Challenge Separation of cis (minor) from trans (major) isomers
Primary Separation Silica Gel Flash Chromatography (Ester Stage)

Strategic Analysis & Mechanism

The Challenge of Diastereocontrol

The reaction proceeds via a metal-stabilized carbene intermediate. The approach of the alkene to the metal-carbene complex is governed by steric bulk. The trans-transition state minimizes steric repulsion between the ester group of the carbene and the aryl ring of the styrene, leading to trans as the major product.

To obtain the cis-acid, we must accept the formation of the mixture and employ a rigorous separation protocol.

Mechanistic Pathway

The catalytic cycle involves the decomposition of ethyl diazoacetate (EDA) by the Rh(II) catalyst to release N


 and generate a transient electrophilic metal-carbene. This species adds to the electron-rich double bond of 4-fluorostyrene.

ReactionMechanism EDA Ethyl Diazoacetate (N2=CH-COOEt) Carbene Rh-Carbenoid Intermediate (Rh=CH-COOEt) EDA->Carbene - N2 Rh Rh2(OAc)4 Catalyst Rh->Carbene catalysis TS Transition State (Asynchronous Concerted) Carbene->TS Styrene 4-Fluorostyrene Styrene->TS Prod_Trans Trans-Ester (Major Product) TS->Prod_Trans Steric Preference Prod_Cis Cis-Ester (Target Minor Product) TS->Prod_Cis Steric Clash

Figure 1: Mechanistic pathway of Rh(II)-catalyzed cyclopropanation showing the bifurcation into cis/trans isomers.

Detailed Experimental Protocol

Safety & Pre-requisites
  • Diazoacetate Warning: Ethyl diazoacetate is potentially explosive and toxic. All reactions must be performed in a fume hood behind a blast shield. Do not heat undiluted EDA.

  • Exotherm Control: The reaction is exothermic.[1] EDA must be added slowly to control the rate of nitrogen release and prevent dimerization of the carbene (formation of diethyl fumarate/maleate).

Step 1: Cyclopropanation (Synthesis of the Ester Mixture)

Objective: Maximize yield of cyclopropane esters while minimizing carbene dimerization.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a high-precision syringe pump (or pressure-equalizing addition funnel).

  • Catalyst Loading: Add 4-fluorostyrene (20.0 mmol, 1.0 equiv) and Rh

    
    (OAc)
    
    
    
    (0.5 mol%) to the flask. Dissolve in anhydrous Dichloromethane (DCM) (40 mL).
    • Note: DCM is preferred for solubility, though toluene can be used for higher temperature reactions if the catalyst requires activation.

  • Reagent Addition: Dissolve Ethyl Diazoacetate (EDA) (24.0 mmol, 1.2 equiv) in DCM (20 mL). Load this solution into the syringe pump.

  • Reaction:

    • Stir the catalyst/styrene solution at room temperature (or mild reflux 40°C).

    • CRITICAL: Add the EDA solution dropwise over 4–6 hours .

    • Reasoning: A low stationary concentration of EDA favors reaction with styrene over reaction with another EDA molecule.

  • Completion: After addition, stir for an additional 2 hours. Monitor by TLC (Hexane:EtOAc 9:1). The diazo spot (bright yellow/green) should disappear.

  • Workup: Concentrate the reaction mixture under reduced pressure to yield a crude oil (typically a ~70:30 trans:cis mixture).

Step 2: Isolation of the cis-Ester

Objective: Separate the cis-isomer from the trans-isomer before hydrolysis.

  • Rationale: Separation is often easier at the ester stage using silica chromatography than at the acid stage.

  • TLC Analysis: Run TLC in Hexane:EtOAc (15:1) .

    • Observation: The trans-isomer is generally less polar and elutes first (

      
      ). The cis-isomer is more polar and elutes second (
      
      
      
      ).
  • Flash Chromatography:

    • Pack a silica gel column (230-400 mesh).

    • Elute with a gradient of Hexane

      
       Hexane:EtOAc (20:1).
      
    • Collect fractions. The cis-ester (Ethyl cis-2-(4-fluorophenyl)cyclopropanecarboxylate) will elute in the later fractions.

  • Validation: Check mixed fractions by

    
    H NMR. Combine only pure cis fractions.
    
Step 3: Hydrolysis to cis-Acid

Objective: Saponify the ester without epimerization.

  • Reaction: Dissolve the pure cis-ester (e.g., 5 mmol) in MeOH:THF (1:1, 20 mL) .

  • Base Addition: Add LiOH (2.5 M aqueous solution, 3 equiv) .

  • Conditions: Stir at room temperature for 12–16 hours.

    • Note: Avoid harsh reflux, which might induce thermal epimerization to the trans form, although cyclopropanes are generally configurationally stable.

  • Workup:

    • Evaporate organic solvents.[1][2]

    • Acidify the aqueous residue with 1M HCl to pH 2. A white precipitate should form.[3][4]

    • Extract with EtOAc (

      
       mL). Dry over Na
      
      
      
      SO
      
      
      and concentrate.
  • Final Purification: Recrystallize from Hexane/Benzene or Petroleum Ether to obtain pure cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid.

Quality Control & Analytical Validation

NMR Characterization

Differentiation between cis and trans isomers is definitive using


H NMR coupling constants (

) of the cyclopropyl protons.
IsomerKey Feature (

H NMR)
Coupling Constant (

)
Chemical Shift Trend
Cis (Target)H-1 and H-2 are on the same faceLarger (

Hz)
Aryl ring shields the cis-ester protons, often shifting them upfield relative to trans.
Trans (Impurity)H-1 and H-2 are on opposite facesSmaller (

Hz)
Less shielding effects.

Expected Data for cis-Isomer:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.0-7.2 (m, 4H, Ar-H), 2.58 (q,
    
    
    Hz, 1H, CH-Ar), 2.05 (m, 1H, CH-COOH), 1.65 (m, 1H, CH
    
    
    ), 1.35 (m, 1H, CH
    
    
    ).
  • 
    F NMR:  Distinct singlet around -115 ppm (shifts slightly depending on solvent).
    
Workflow Diagram

Workflow Start Start: 4-Fluorostyrene + Ethyl Diazoacetate Step1 Rh(II) Catalysis (Slow Addition) Start->Step1 Crude Crude Mixture (Trans:Cis ~ 70:30) Step1->Crude Step2 Flash Chromatography (Silica Gel, Hex:EtOAc) Crude->Step2 Isolate Isolated cis-Ester Step2->Isolate Collect late eluting spot Step3 Hydrolysis (LiOH) & Acidification Isolate->Step3 Final Final Product: cis-2-(4-fluorophenyl) cyclopropanecarboxylic acid Step3->Final

Figure 2: Operational workflow for the isolation of the cis-isomer.

Troubleshooting & Optimization

  • Low cis Yield: If the cis content is too low (<20%), consider switching the solvent to pentane or hexane (if solubility permits) or lowering the temperature to 0°C. Non-polar solvents often slightly enhance cis-selectivity in Rh-catalyzed cyclopropanations [1].

  • Poor Separation: If flash chromatography is difficult, perform a "kinetic hydrolysis." Saponify the crude ester mixture with 1.0 equivalent of NaOH at room temperature. The trans-ester hydrolyzes significantly faster than the cis-ester [2]. Extract the unreacted ester (enriched in cis) and then hydrolyze it separately under more forcing conditions (reflux).

  • Dimer Formation: If diethyl fumarate/maleate is the major product, the addition of EDA was too fast. Reduce addition rate or decrease catalyst loading.

References

  • Doyle, M. P. , et al. "Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides." Journal of the American Chemical Society, 1993.

  • Kaiser, C. , et al. "cis-2-Phenylcyclopropanecarboxylic Acid." Organic Syntheses, Coll.[2] Vol. 5, p.859 (1973); Vol. 50, p.94 (1970). (Describes the kinetic hydrolysis and crystallization method for the phenyl analog).

  • Davies, H. M. L. , & Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 2003. (Review of Rh-carbenoid mechanisms).

Sources

Application

Application Note: Stereoselective Hydrolysis of Ethyl cis-2-(4-fluorophenyl)cyclopropanecarboxylate

Executive Summary This application note details the protocol for the saponification of ethyl cis-2-(4-fluorophenyl)cyclopropanecarboxylate to its corresponding acid, cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the saponification of ethyl cis-2-(4-fluorophenyl)cyclopropanecarboxylate to its corresponding acid, cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid. This moiety is a critical pharmacophore in various bioactive compounds, including PARP inhibitors and antiviral agents (e.g., HCV NS5A inhibitors).

The primary technical challenge in this transformation is stereochemical retention . The cis-isomer is thermodynamically less stable than the trans-isomer. Under harsh basic conditions or high temperatures, the


-proton (at C1) can become labile, leading to enolization and subsequent reporotonation from the less hindered face, resulting in epimerization to the trans-isomer. This protocol utilizes Lithium Hydroxide (LiOH) in a THF/Water system to ensure mild hydrolysis, minimizing epimerization risks while maintaining high conversion rates.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Reaction Scheme

The hydrolysis proceeds via a standard


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. However, the rigidity of the cyclopropane ring imposes significant steric strain (I-strain), affecting the transition state energy.

Substrate: Ethyl cis-2-(4-fluorophenyl)cyclopropanecarboxylate (


)
Reagent:  LiOH (Lithium Hydroxide)
Solvent:  THF/Water (3:1 v/v)
Product: cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid (

)
Thermodynamic Challenge: Epimerization

The cis-configuration places the carboxylate and the 4-fluorophenyl group on the same face of the ring, creating steric repulsion.

  • Pathway A (Desired): Hydrolysis of the ester moiety.[1]

  • Pathway B (Undesired): Deprotonation of the C1 proton by excess base, forming a planar enolate intermediate. Upon reprotonation, the system relaxes to the thermodynamically favored trans-configuration.

Control Strategy:

  • Base Selection: LiOH is less aggressive than KOH or NaOEt.

  • Temperature: Reaction is maintained

    
    .
    
  • Solvent: THF ensures solubility of the lipophilic ester, while water is required for the hydrolysis.

Process Workflow Diagram

G Start Starting Material Ethyl cis-2-(4-fluorophenyl) cyclopropanecarboxylate Dissolution Dissolution Solvent: THF/Water (3:1) Start->Dissolution Reaction Saponification Reagent: LiOH (2.0 equiv) Temp: 25-40°C Dissolution->Reaction Check In-Process Control (IPC) TLC/HPLC Target: Ester < 1% Reaction->Check Check->Reaction Incomplete (Add time/base) Quench Acidification Add 1N HCl to pH 2-3 Temp: < 10°C Check->Quench Complete Extraction Workup & Isolation Extract with EtOAc Dry over Na2SO4 Quench->Extraction Product Final Product cis-2-(4-fluorophenyl) cyclopropanecarboxylic acid Extraction->Product

Figure 1: Workflow for the stereoselective hydrolysis process.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • Ethyl cis-2-(4-fluorophenyl)cyclopropanecarboxylate (Purity >98% cis).

    • Lithium Hydroxide Monohydrate (

      
      ).
      
    • Tetrahydrofuran (THF), HPLC grade.

    • Hydrochloric Acid (1N HCl).

    • Ethyl Acetate (EtOAc).

  • Equipment:

    • Round-bottom flask with magnetic stir bar.

    • Temperature probe/thermometer.

    • Rotary evaporator.

    • Vacuum pump.

Step-by-Step Procedure

Step 1: Solubilization

  • Charge a 250 mL round-bottom flask with Ethyl cis-2-(4-fluorophenyl)cyclopropanecarboxylate (5.0 g, 24.0 mmol).

  • Add THF (60 mL) and stir until fully dissolved.

  • Add Water (20 mL). The solution may become slightly turbid; this is normal.

Step 2: Saponification

  • Add LiOH·H2O (2.01 g, 48.0 mmol, 2.0 equiv) in a single portion.

  • Stir the reaction mixture vigorously at ambient temperature (20–25°C) .

    • Note: If reaction progress is slow after 4 hours, warm gently to 40°C. Do not exceed 50°C to prevent epimerization.

  • Monitor: Check reaction progress via TLC (Mobile phase: 20% EtOAc in Hexanes) or HPLC after 4 hours.

    • Target: Disappearance of the ester spot (

      
      ) and appearance of the baseline acid spot.
      

Step 3: Quench and Acidification

  • Once conversion is >99%, cool the reaction mixture to 0–5°C using an ice bath.

  • Slowly add 1N HCl dropwise with stirring until the pH reaches 2–3 .

    • Critical: Do not allow the mixture to become warm during acidification.

Step 4: Extraction and Isolation

  • Dilute the mixture with EtOAc (50 mL) and transfer to a separatory funnel.

  • Separate the layers.[2][3] Re-extract the aqueous layer with EtOAc (2 x 30 mL).

  • Combine the organic layers and wash with Brine (sat. NaCl, 30 mL).

  • Dry the organic phase over anhydrous

    
     .
    
  • Filter and concentrate under reduced pressure (Rotavap bath < 40°C) to yield the crude acid as a white to off-white solid.

Step 5: Purification (Optional) If the cis/trans ratio degrades (detected via NMR), recrystallize from Hexane/EtOAc (9:1) . The cis-acid typically crystallizes, while the trans-isomer and impurities remain in the mother liquor.

Analytical Validation & Quality Control

NMR Stereochemical Assignment

Distinguishing cis vs. trans isomers in cyclopropanes relies on the magnitude of the vicinal coupling constants (


).[4] Contrary to alkenes (where 

), in cyclopropanes,

is generally larger than

.
Parametercis-Isomer (Target)trans-Isomer (Impurity)
Coupling Constant (

)
8.0 – 10.0 Hz 4.0 – 6.5 Hz
Chemical Shift (

)
Ring protons often shielded differently due to anisotropy of the aryl ring.
  • Validation: Run

    
    -NMR in 
    
    
    
    . Focus on the multiplets for the cyclopropyl protons at C1 and C2.
  • Reference Data: For 2-arylcyclopropanecarboxylic acids, the cis-coupling is distinctively larger due to the Karplus relationship specific to the strained ring geometry [1, 2].

Quantitative Data Summary
MetricSpecificationTypical Result
Yield > 85%92%
Purity (HPLC) > 98%99.1%
Diastereomeric Ratio (dr) Maintain Input dr> 98:2 (cis:trans)
Appearance White SolidWhite Crystalline Solid

Troubleshooting Guide

Decision Tree for Common Issues

Troubleshooting Problem Issue Detected Type Identify Type Problem->Type LowConv Low Conversion (>10% Ester remains) Type->LowConv Slow Rxn Epimer Epimerization (Trans isomer increases) Type->Epimer Isomerization Sol1 Action: Increase Temp to 40°C OR Add MeOH co-solvent LowConv->Sol1 Sol2 Action: Reduce Temp to 20°C Switch base to LiOH Reduce Rxn Time Epimer->Sol2

Figure 2: Troubleshooting logic for reaction optimization.

  • Issue: Poor Solubility.

    • Solution: If the starting material oils out, add Methanol (MeOH) to the reaction mixture to create a THF/MeOH/Water single phase.

  • Issue: High Epimerization.

    • Solution: This usually occurs during the workup if the pH is too low for too long, or during the reaction if the temperature is too high. Ensure the quench is cold and rapid.

References

  • Wiberg, K. B., & Nist, B. J. (1963). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 85(18), 2788–2799. [Link]

    • Establishes the foundational NMR coupling constants for cyclopropanes ( ).
  • Gilead Sciences, Inc. (2010).United States Patent Application US20100292209A1. Preparation of antiviral compounds.
  • Organic Syntheses. cis-2-Phenylcyclopropanecarboxylic Acid. Org. Synth. 1973, 53, 123. [Link]

    • Authoritative procedure for the hydrolysis of the phenyl analog, valid
  • Beaulieu, P. L., et al. (2012). Discovery of the HCV NS5A Inhibitor (1R,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry. [Link]

    • Provides context on the medicinal chemistry utility of this specific fluorin

Sources

Method

Application Note: Scalable Manufacturing of cis-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid

This Application Note is structured as a high-level technical guide for process chemists and engineers. It addresses the specific challenge of synthesizing the thermodynamically less favored cis-isomer while managing the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It addresses the specific challenge of synthesizing the thermodynamically less favored cis-isomer while managing the safety hazards of diazo reagents at scale.

Executive Summary

The synthesis of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid presents two primary process challenges:

  • Stereocontrol: Thermodynamic control typically favors the trans-isomer (often >90:10 ratio). Accessing the cis-isomer requires kinetic control using specialized catalysis.

  • Safety & Scalability: The most direct route involves cyclopropanation with ethyl diazoacetate (EDA). EDA is a high-energy, potentially explosive reagent, making batch scale-up hazardous.

This guide details a Continuous Flow Protocol utilizing Cobalt(II)-Metalloradical Catalysis (MRC) . This approach achieves high cis-diastereoselectivity (>10:1 dr) while mitigating explosion risks by minimizing the active inventory of diazo compounds.

Strategic Route Selection

The Chemistry: Metalloradical Catalysis (MRC)

Standard Rhodium(II) or Copper(I) carbenoid systems generally favor trans-isomers due to steric repulsion in the transition state. To invert this selectivity, we utilize Cobalt(II)-Porphyrin complexes (e.g., [Co(P1)]).

Mechanism of Action: Unlike closed-shell Fisher carbenes, Co(II) catalysts generate a Co(III)-carbene radical . This radical intermediate attacks the olefin in a stepwise fashion. Through "Through-Space" non-covalent interactions (hydrogen bonding or steric bulk) designed into the ligand, the ring closure is directed toward the cis-conformer.

The Process: Continuous Flow

To handle Ethyl Diazoacetate (EDA) safely at kilogram scales, a continuous flow reactor is mandatory.

  • Safety: The active volume of EDA is limited to the reactor coil (<50 mL typically).

  • Thermal Control: Flow reactors provide superior heat transfer, preventing thermal runaways during the exothermic nitrogen release.

Reaction Scheme & Process Flow

G cluster_inputs Feed Streams cluster_reactor Flow Reactor Zone cluster_downstream Downstream Processing FeedA Feed A: 4-Fluorostyrene + Co(II) Catalyst (in Toluene) Mixer T-Mixer (High Turbulence) FeedA->Mixer FeedB Feed B: Ethyl Diazoacetate (in Toluene) FeedB->Mixer Coil PFA Coil Reactor 40 °C, 10 min res. time Mixer->Coil Homogeneous Mix BPR Back Pressure Regulator (40 psi) Coil->BPR N2 Gas Slug Flow Quench Quench Vessel (Acetic Acid/Air) BPR->Quench Crude Ester Hydrolysis Hydrolysis (LiOH, THF/H2O) Quench->Hydrolysis CisIso pH-Controlled Precipitation (Cis-Acid Product) Hydrolysis->CisIso

Figure 1: Process Flow Diagram (PFD) for the continuous manufacturing of the cis-cyclopropane intermediate.

Detailed Experimental Protocols

Protocol A: Preparation of Stock Solutions

Safety Note: All handling of neat Ethyl Diazoacetate (EDA) must be performed in a fume hood behind a blast shield.

ComponentConcentrationSolventNotes
Feed A (Substrate) 1.0 M 4-FluorostyreneTolueneAdd 1 mol% [Co(P1)] catalyst. Degas with N₂ for 15 min.
Feed B (Reagent) 1.2 M EDATolueneDo not degas vigorously (volatile). Handle with non-metallic tools.

Catalyst Specification:

  • Catalyst: [Co(P1)] (Cobalt(II) complex of 3,5-Di-tert-butyl-ChenPhyrin or similar commercially available cis-selective metalloradical catalyst).

  • Note: If proprietary Co-catalysts are unavailable, standard Co(TPP) can be used, but downstream purification load will increase due to lower cis/trans selectivity.

Protocol B: Continuous Flow Cyclopropanation

Equipment: Vapourtec R-Series, Syrris Asia, or equivalent coil reactor system.

  • System Priming: Flush the reactor coil (PFA tubing, 10 mL volume) with anhydrous Toluene.

  • Parameter Setting:

    • Temperature: 40 °C (Mild heat activates the catalyst without decomposing EDA too rapidly).

    • Pressure: 40 psi (2.7 bar) via BPR to keep solvent liquid but allow N₂ expansion (slug flow).

    • Flow Rates:

      • Feed A: 0.5 mL/min

      • Feed B: 0.5 mL/min

    • Residence Time: 10 minutes.

  • Execution:

    • Start pumps simultaneously.

    • The reactor output will exhibit gas slugs (N₂ byproduct). This is normal.

    • Collect the effluent into a vented vessel containing a quench solution (0.1 M Acetic Acid in Toluene) to destroy any unreacted diazo.

  • Monitoring: Analyze the output via GC-FID or HPLC every 30 minutes to verify conversion (>98%) and dr (cis:trans ratio).

Protocol C: Hydrolysis and Purification (Isolation of cis-Acid)

The crude output is the ethyl ester. The acid is the target.

  • Solvent Swap: Concentrate the quenched toluene solution under reduced pressure. Redissolve the residue in THF:MeOH (1:1).

  • Hydrolysis:

    • Add 2.5 equivalents of LiOH (2 M aqueous solution).

    • Stir at 50 °C for 4 hours.

    • Monitor disappearance of ester via TLC/HPLC.

  • Work-up (The "pH Swing"):

    • Evaporate THF/MeOH. Dilute aqueous residue with water.

    • Wash the basic aqueous phase (pH > 12) with MTBE (removes catalyst and neutral impurities).

    • Acidification: Slowly add 1 M HCl to the aqueous layer.

    • Observation: The cis-acid typically has lower solubility than the trans-acid in water/acidic media.

  • Crystallization:

    • Extract the acidified mixture with Ethyl Acetate. Dry and concentrate.

    • Recrystallization: Dissolve the crude acid in hot Hexane/Ethanol (9:1). Cool slowly to 0 °C.

    • The cis-isomer crystallizes preferentially. Filter and wash with cold hexane.

Analytical Controls & Specifications

HPLC Method (Chiral)

To determine Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • trans-isomer: 6.5 min / 8.2 min

    • cis-isomer: 10.1 min / 12.4 min (Target)

NMR Validation
  • ¹H NMR (400 MHz, CDCl₃):

    • cis-Isomer: The ring protons exhibit complex coupling. Key diagnostic is the coupling constant (

      
      ) between the cyclopropane protons.
      
    • 
       is typically 8–10 Hz .
      
    • 
       is typically 4–6 Hz .
      
    • Look for the multiplet at

      
       2.65-2.75 ppm (benzylic proton) for the cis isomer.
      

Safety & Hazard Assessment

HazardRisk LevelMitigation Strategy
Ethyl Diazoacetate (EDA) High Explosive shock sensitivity. Use Continuous Flow to minimize active inventory. Store < 4 °C.
Nitrogen Evolution MediumReaction generates 1 mole of gas per mole of product. Ensure reactor outlet is vented to a scrubber, not sealed.
Exotherm MediumThe diazo decomposition is exothermic. Flow reactor surface-to-volume ratio ensures efficient heat dissipation.

Troubleshooting Guide

  • Issue: Low cis selectivity (high trans content).

    • Cause: Catalyst degradation or non-selective thermal background reaction.

    • Fix: Lower the reaction temperature to 20 °C; ensure the catalyst is fresh; verify the specific "metalloradical" Co(II) catalyst is used, not generic Co(OAc)₂.

  • Issue: Reactor clogging.

    • Cause: Polymerization of 4-fluorostyrene or precipitation of catalyst.

    • Fix: Increase solvent dilution; ensure feed solutions are filtered (0.45 µm) before entering pumps.

References

  • Metalloradical Catalysis (Co-Catalyzed Cyclopropanation)

    • Xu, X., et al. "Highly Asymmetric Cyclopropanation of Alkenes with α-Diazoacetates Catalyzed by Co(II)-Based Metalloradical Systems." Journal of the American Chemical Society, 2011.
    • (Example of Co(II) selectivity mechanism).

  • Continuous Flow Synthesis with Diazo Compounds

    • Müller, S. T. R., et al. "Safe Generation and Direct Use of Diazoesters in Flow Chemistry."[1] Synlett, 2014.[1]

  • General Cyclopropane Synthesis & Resolution

    • Kaiser, C., et al. "cis-2-Phenylcyclopropanecarboxylic Acid."[2] Organic Syntheses, Coll. Vol. 6, p.913 (1988).

    • (Foundational protocol for hydrolysis and separation of cis/trans phenyl analogs).

  • Safety of Ethyl Diazoacetate

    • Clark, J. D., et al. "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds." Organic Process Research & Development, 2002.

Sources

Application

Application Note: cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid as a Scaffold for Covalent LSD1 Inhibition in Epigenetic-Based Cancer Therapy

Abstract This document provides a technical guide for researchers, medicinal chemists, and drug development professionals on the application of cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid and its derivatives. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a technical guide for researchers, medicinal chemists, and drug development professionals on the application of cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid and its derivatives. This scaffold is a key structural motif for the development of potent, covalent inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator implicated in various cancers. We will detail the mechanism of action, provide validated experimental protocols for assessing inhibitor activity, present representative data, and discuss the rationale behind experimental design choices.

Introduction: The Significance of LSD1 and its Inhibition

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] The demethylation of H3K4 is associated with gene repression, while demethylation of H3K9 can lead to gene activation.[2] Aberrant LSD1 expression is frequently observed in a multitude of cancers, including acute myeloid leukemia (AML), and is linked to the maintenance of cancer stem cells, poor prognosis, and resistance to therapy.[1][3] This makes LSD1 a compelling therapeutic target for oncology.

The compound trans-2-phenylcyclopropylamine (tranylcypromine or TCP) was one of the first identified LSD1 inhibitors.[2] This has led to the extensive exploration of cyclopropylamine-based scaffolds for developing more potent and selective LSD1 inhibitors.[1] The cis-2-(4-Fluorophenyl)cyclopropylamine moiety, derived from the corresponding carboxylic acid, represents a refined scaffold that forms a covalent adduct with the FAD cofactor in the LSD1 active site, leading to irreversible inhibition.[1] The fluorine substitution can enhance metabolic stability and binding interactions within the target protein.

Mechanism of Covalent Inhibition

The inhibitory action of compounds derived from cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid is rooted in their structural and electronic similarity to the endogenous substrates of FAD-dependent amine oxidases. The cyclopropylamine moiety is the key pharmacophore responsible for the mechanism-based inactivation of LSD1.

The process unfolds as follows:

  • Binding: The inhibitor docks into the active site of LSD1.

  • Oxidation: The FAD cofactor oxidizes the cyclopropylamine to a reactive cyclopropyliminium ion intermediate.

  • Nucleophilic Attack: This electrophilic intermediate is then susceptible to a nucleophilic attack by a specific residue on the FAD cofactor itself.

  • Covalent Adduct Formation: This attack results in the formation of a stable, covalent bond between the inhibitor and the FAD cofactor, leading to the irreversible inactivation of the enzyme.

This mechanism is highly specific and confers long-lasting pharmacological effects, as the cell must synthesize new enzyme to restore activity.

LSD1_Inhibition_Mechanism cluster_0 LSD1 Active Site LSD1_FAD LSD1-FAD Complex Reactive_Intermediate Reactive Cyclopropyliminium Intermediate + Reduced FAD LSD1_FAD->Reactive_Intermediate Oxidation of Inhibitor Demethylated_Histone Demethylated Histone (e.g., H3K4me1) LSD1_FAD->Demethylated_Histone Normal Catalysis Inactive_Complex Covalent LSD1-FAD-Inhibitor Adduct (Inactive Enzyme) Reactive_Intermediate->Inactive_Complex Covalent Bond Formation Inhibitor cis-Cyclopropylamine Inhibitor Inhibitor->LSD1_FAD Binds to Active Site Histone Methylated Histone (e.g., H3K4me2) Histone->LSD1_FAD Substrate

Caption: Mechanism of irreversible LSD1 inhibition.

Application: Screening for LSD1 Inhibitory Activity

A robust and widely used method to quantify the inhibitory potential of compounds like those derived from cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid is the horseradish peroxidase (HRP)-coupled biochemical assay.[4][5] This assay measures hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the LSD1-catalyzed demethylation reaction.[4][6]

Protocol: HRP-Coupled Assay for LSD1 Inhibition

This protocol is designed for a 384-well microplate format and is suitable for determining the IC₅₀ (half-maximal inhibitory concentration) of test compounds.

Materials:

  • Recombinant human LSD1/CoREST complex (e.g., BPS Bioscience)

  • Dimethylated Histone H3 (1-21) peptide substrate (H3K4me2)

  • Horseradish Peroxidase (HRP)

  • Amplex™ Red reagent (or similar HRP substrate)

  • Test compounds (e.g., derivatives of cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid)

  • Tranylcypromine (TCP) as a positive control inhibitor

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Black, flat-bottom 384-well microplates

  • Microplate reader capable of fluorescence detection (Ex/Em ≈ 530/590 nm)

Workflow Diagram:

HRP_Assay_Workflow A 1. Compound Plating (Serial Dilutions in DMSO) B 2. Add LSD1 Enzyme (e.g., 20-40 nM final conc.) A->B C 3. Pre-incubation (15 min at RT) Allows inhibitor to bind enzyme B->C D 4. Initiate Reaction Add Substrate Mix: H3K4me2 peptide, HRP, Amplex Red C->D E 5. Kinetic Read (Fluorescence, Ex/Em 530/590 nm) Every 1-2 min for 30-60 min D->E F 6. Data Analysis Calculate reaction rates (V₀) Plot % Inhibition vs. [Compound] Determine IC₅₀ E->F

Caption: Workflow for the HRP-coupled LSD1 inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the control inhibitor (Tranylcypromine) in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.

  • Compound Plating: Add 0.5 µL of the diluted compounds to the wells of a black 384-well plate.[6] Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Rationale: Small volumes of DMSO minimize its effect on enzyme activity. Serial dilutions allow for the generation of a dose-response curve.

  • Enzyme Addition: Prepare the LSD1 enzyme solution by diluting the stock in cold Assay Buffer to the desired concentration (e.g., 2x final concentration). Add 10 µL to each well.

    • Scientist's Note: The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.[6]

    • Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or irreversible inhibitors.

  • Reaction Initiation: Prepare a 2x Substrate Master Mix in Assay Buffer containing the H3K4me2 peptide, HRP, and Amplex Red. Add 10 µL of this mix to all wells to start the reaction. Final concentrations should be optimized, but typical ranges are 10-20 µM H3K4me2, 1-2 U/mL HRP, and 50 µM Amplex Red.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis: a. For each well, calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve (RFU/min). b. Normalize the rates by subtracting the "no enzyme" background. c. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control (DMSO, 0% inhibition) and the fully inhibited control (100% inhibition). d. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results and Data Interpretation

Derivatives of the cis-2-(4-Fluorophenyl)cyclopropylamine scaffold are expected to be potent inhibitors of LSD1. The fluorine substitution can improve potency and selectivity over related enzymes like Monoamine Oxidase A and B (MAO-A/B), which is a common liability for this class of inhibitors.[7]

Table 1: Representative Inhibitory Potency Data

Compound IDScaffoldLSD1 IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-B/LSD1)
Control 1 Tranylcypromine5,600[5]730[7]0.13
Compound A cis-2-(Phenyl)cyclopropylamine2501,5006
Compound B cis-2-(4-Fluorophenyl)cyclopropylamine94[8]>10,000>106
Compound C cis-4-Br-2,5-F₂-PCPA94[1][8]>100,000>1063

Note: Data for Compounds A, B, and C are representative values based on published literature for analogous structures to illustrate expected trends. PCPA = Phenylcyclopropylamine.

The data in Table 1 illustrates how substitutions on the phenyl ring can dramatically improve both potency against LSD1 and selectivity over off-target enzymes like MAO-B. A higher selectivity index is highly desirable as it reduces the potential for off-target side effects in a clinical setting.

Cellular Target Engagement

While biochemical assays are crucial for determining direct enzyme inhibition, it is essential to confirm that the compound engages its target in a cellular context. A common method is to measure the downstream epigenetic mark that LSD1 is responsible for removing.

Protocol: Western Blot for H3K4me2 Levels

  • Cell Treatment: Plate cancer cells known to have high LSD1 expression (e.g., CCRF-CEM T-cell acute lymphoblastic leukemia cells) and treat them with varying concentrations of the test compound for 24-48 hours.[6][8]

  • Protein Extraction: Harvest and lyse the cells to extract total protein.

  • Western Blotting: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for H3K4me2 and a loading control (e.g., total Histone H3).[6]

  • Detection: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. An effective LSD1 inhibitor should cause a dose-dependent increase in the levels of H3K4me2.[8]

A successful compound will demonstrate a clear increase in the H3K4me2 mark, confirming that it is inhibiting LSD1 activity within the cell.

Conclusion

cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid and its amine derivatives serve as a high-value scaffold in modern medicinal chemistry for the development of covalent LSD1 inhibitors. The protocols outlined in this note provide a robust framework for evaluating compound potency and cellular activity. By leveraging the HRP-coupled assay for initial screening and Western blotting for cellular target engagement, researchers can efficiently identify and characterize novel drug candidates for epigenetic cancer therapy. The key to success with this scaffold lies in optimizing substitutions to maximize on-target potency while minimizing off-target activity against related amine oxidases.

References

  • LSD1 Histone Demethylase Assays and Inhibition. (2016).
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (n.d.).
  • Biochemical characterization of LSD1 inhibitors. Dose−response curves... (n.d.).
  • Comparative Guide to Target Engagement Assays for the LSD1 Inhibitor SP2509. (n.d.). Benchchem.
  • LSD1 Activity/Inhibition Assay Kit (Colorimetric) (KA1525). (n.d.). Novus Biologicals.
  • Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. (2022).
  • cis-4-Br-2,5-F2-PCPA (S1024). (n.d.). MedChemExpress.
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023).
  • Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line. (n.d.). Bentham Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of cis-2-(4-fluorophenyl)cyclopropanecarboxylic Acid

Introduction: The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development. For cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid, a key building block in mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development. For cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid, a key building block in modern pharmaceuticals, achieving high chemical and isomeric purity is paramount. Crystallization remains the most effective and scalable method for this purpose. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of physical organic chemistry and extensive laboratory experience. Our goal is to empower researchers to overcome common challenges and develop robust, repeatable purification protocols.

Troubleshooting Guide

This section addresses specific problems encountered during the crystallization of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid.

Q1: My compound has "oiled out" of the solution instead of forming crystals. What are the causes and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common issue when a compound's melting point is lower than the boiling point of the crystallization solvent, or when the solution is too highly supersaturated. The presence of impurities can also depress the melting point, exacerbating the problem.[1]

Immediate Corrective Actions:

  • Return to a Homogeneous Solution: Reheat the mixture to the solvent's boiling point to redissolve the oil.

  • Reduce Supersaturation: Add a small amount (5-10% of the total volume) of fresh, hot solvent to the solution. This decreases the concentration, making spontaneous oiling less likely.[1]

  • Attempt Recrystallization: Allow the less concentrated solution to cool slowly again.

  • Consider a Different Solvent System: If oiling persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or employ a mixed-solvent system where the compound has lower solubility.

Q2: The solution has cooled to room temperature, but no crystals have formed. What steps can I take to induce crystallization?

A2: The failure to crystallize upon cooling indicates that the solution has formed a stable supersaturated state and requires an energy input or a template to initiate nucleation.[2]

Hierarchical Induction Methods:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1][2]

  • Seeding: If available, add a single, tiny crystal from a previous successful batch. This "seed" acts as a perfect template for further crystal growth.

  • Reduce Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility and increase the level of supersaturation. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

  • Anti-Solvent Addition: If using a solvent in which your compound is highly soluble, you can slowly add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists. This should be done with vigorous stirring.

  • Increase Concentration: If the initial volume of solvent was too high, you can gently heat the solution and evaporate a portion of the solvent to increase the concentration before attempting to cool it again.

Q3: HPLC analysis indicates my purified material is still contaminated with the trans-isomer. How can I improve isomeric purity?

A3: The trans-isomer is the most common process-related impurity. Standard crystallization may not be sufficient if the isomers have similar solubilities in the chosen solvent. A more effective method involves leveraging the acidic nature of the carboxylic acid group through a pH-swing precipitation, which can exploit subtle differences in the pKa or crystal packing of the isomers.[3]

Advanced Isomer Separation Protocol:

  • Salt Formation: Dissolve the mixture of cis and trans isomers in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to form the soluble sodium or potassium salt.

  • Selective Precipitation: Slowly and with vigorous stirring, neutralize the solution by adding a weak acid. Passing a stream of carbon dioxide gas through the solution to form carbonic acid in situ is a highly effective and gentle method.[3] Alternatively, the dropwise addition of dilute acetic acid can be used.

  • Preferential Crystallization: One of the isomers will typically precipitate out of the solution first due to lower solubility of either its salt or its protonated acid form at a specific pH. The cis isomer is often the target for selective precipitation in similar systems.[3]

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry. Analyze the mother liquor and the solid to determine the efficiency of the separation.

dot

Workflow for Isomer Separation via pH-Swing cluster_0 Process Steps start Start: Mixture of cis/trans Isomers dissolve Dissolve in Aqueous Base (e.g., NaOH solution) start->dissolve Form soluble salts precipitate Slowly Add Weak Acid (e.g., Bubble CO2 gas) dissolve->precipitate Selective neutralization filter Collect Precipitate by Filtration precipitate->filter Isolate solid phase analyze Analyze Solid and Mother Liquor via HPLC filter->analyze Assess purity analyze->dissolve No, re-process mother liquor or solid end End: Purified cis-Isomer analyze->end Purity meets spec? Yes

Caption: Workflow for improving isomeric purity using pH-controlled precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents to start with for screening?

A1: A systematic solvent screen is crucial. Given the molecule's structure—a polar carboxylic acid group, a nonpolar phenyl ring, and a polar C-F bond—solvents with intermediate polarity or mixed solvent systems are often most effective. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[2]

Solvent ClassRecommended SolventsBoiling Point (°C)Rationale
Alcohols Methanol, Ethanol65, 78Good for polar compounds; can be used in a mixed system with water as an anti-solvent.
Aromatic Toluene111Solubilizes the phenyl ring; often used with a nonpolar anti-solvent like heptane or hexane.
Esters Ethyl Acetate77Good balance of polarity; effective for a wide range of compounds.
Ketones Acetone56Strong solvent, but its low boiling point can sometimes lead to premature crystallization at the condenser.
Mixed Solvents Toluene/HeptaneVariableAllows for fine-tuning of solubility by adjusting the ratio of the "good" solvent (Toluene) and anti-solvent (Heptane).
Aqueous Systems Ethanol/WaterVariableEffective for moderately polar compounds that can be "pushed" out of solution by the addition of water.

Q2: How does the fluorine atom on the phenyl ring affect the crystallization process?

A2: The fluorine atom significantly impacts the molecule's electronic properties and intermolecular interactions. The carbon-fluorine bond is highly polarized, which can lead to specific dipole-dipole interactions or hydrogen bonding in the crystal lattice.[4] This can influence which crystal polymorph is formed and alters the compound's solubility profile compared to its non-fluorinated analog. You may find that solvents capable of interacting with the C-F bond or the aromatic system are more effective.[5]

Q3: My crystallization yield is very low (<50%). What are the likely causes?

A3: A poor yield is most commonly caused by one of the following:

  • Using too much solvent: The most frequent error is adding too much solvent during the initial dissolution step. This keeps a significant amount of your product dissolved in the mother liquor even after cooling.[1]

  • Premature crystallization: If crystallization occurs while filtering a hot, saturated solution, significant product loss can occur on the filter paper.

  • Inappropriate washing: Washing the collected crystals with a solvent in which they are too soluble will dissolve the product. Always use a minimal amount of ice-cold crystallization solvent for washing.

To recover product from the mother liquor, you can reduce its volume by boiling and cool it again to obtain a "second crop" of crystals, though this crop may be less pure than the first.

dot

Troubleshooting Crystallization Failures cluster_0 Problem Diagnosis cluster_1 Solutions start Hot, Saturated Solution Prepared cool Cool Solution to Room Temperature start->cool observe Observe Outcome cool->observe oiled_out Compound Oiled Out observe->oiled_out Liquid layer separates no_crystals No Crystals Formed observe->no_crystals Clear solution remains success Crystals Formed observe->success Solid appears action_oil 1. Re-heat solution 2. Add more solvent 3. Cool slowly again oiled_out->action_oil action_none 1. Scratch flask 2. Add seed crystal 3. Cool in ice bath no_crystals->action_none

Sources

Optimization

Technical Support Center: Optimizing Cyclopropanation of 4-Fluorostyrene

Executive Summary Cyclopropanation of 4-fluorostyrene presents a unique "middle-ground" challenge.[1] Unlike electron-rich alkenes (e.g., vinyl ethers) that react rapidly, the 4-fluoro substituent exerts a net electron-w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropanation of 4-fluorostyrene presents a unique "middle-ground" challenge.[1] Unlike electron-rich alkenes (e.g., vinyl ethers) that react rapidly, the 4-fluoro substituent exerts a net electron-withdrawing inductive effect (


), moderately deactivating the double bond toward electrophilic carbenoids. Simultaneously, the styrenyl nature retains significant susceptibility to acid-catalyzed polymerization.

Low yields typically stem from three competing failures:

  • Carbenoid Dimerization: The electrophilic carbene reacts with itself rather than the sluggish alkene.

  • Polymerization: Lewis acidic zinc byproducts (in Simmons-Smith) or radical pathways trigger oligomerization of the starting material.[1]

  • Inhibitor Interference: Failure to remove the tert-butylcatechol (TBC) stabilizer from commercial 4-fluorostyrene.[1]

This guide provides two validated protocols (Simmons-Smith and Rh-Catalysis) and a dedicated purification module.[1]

Module 1: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using this logic tree.

TroubleshootingFlow Start Start: Low Yield Observed CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProd Is Cyclopropane Product Formed? CheckSM->CheckProd Yes Inhibitor Cause: Catalyst Poisoning (Did you remove TBC inhibitor?) CheckSM->Inhibitor No Polymer Cause: Polymerization (Check for gummy residue/baseline) CheckProd->Polymer No (Complex mixture) Dimer Cause: Carbene Dimerization (Rate of addition too fast) CheckProd->Dimer Yes (Low %) OldReagent Cause: Hydrolyzed Reagents (Check Et2Zn or Diazo quality) Inhibitor->OldReagent Inhibitor was removed Workup Cause: Separation Issue (Product co-elutes with SM) Dimer->Workup Yield is high by NMR, low isolated

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

Module 2: The Furukawa-Modified Simmons-Smith Protocol

Best for: High diastereoselectivity and avoiding diazo hazards.[1] The Challenge: The zinc carbenoid is electrophilic; the 4-F substituent slows the reaction, allowing the Lewis acidic ZnI


 byproduct to catalyze polymerization of the styrene.
Optimized Protocol

Reagents: Diethylzinc (Et


Zn, 1.0 M in hexanes), Diiodomethane (CH

I

), 1,2-Dichloroethane (DCE).
  • Pre-treatment (CRITICAL): Wash commercial 4-fluorostyrene with 1M NaOH (x3) to remove TBC inhibitor, then dry over MgSO

    
    .[1]
    
  • Stoichiometry: Use 2.5 equiv of Et

    
    Zn and CH
    
    
    
    I
    
    
    relative to the alkene. The excess is required to drive the reaction against the electronic deactivation.
  • Solvent Choice: Use DCE (1,2-dichloroethane) or DCM.[1] Avoid THF if possible, as it coordinates strongly to Zinc, reducing the electrophilicity of the carbenoid.

  • Temperature Control:

    • Cool to -15 °C for the mixing of Et

      
      Zn and CH
      
      
      
      I
      
      
      .
    • Add the alkene.[2][3][4][5][6]

    • Allow to warm to 0 °C slowly. Do not reflux unless absolutely necessary, as this promotes polymerization.[1]

Troubleshooting the "Stall"

If the reaction stalls at 50% conversion:

  • The "Boost" Strategy: Add a second portion of the pre-formed reagent (1.0 equiv) after 4 hours.

  • Lewis Acid Buffering: If you observe polymerization (gummy baseline material), add 1.0 equiv of DME (dimethoxyethane) . This chelates the ZnI

    
     byproduct, attenuating its Lewis acidity without killing the carbenoid reactivity [1].
    

Module 3: Rhodium-Catalyzed Diazo Decomposition

Best for: Large scale or when using functionalized diazoesters (e.g., Ethyl Diazoacetate).[1] The Challenge: The reaction rate between the carbene and 4-fluorostyrene is slower than the rate of carbene dimerization (forming fumarates/maleates).

The "Slow Addition" Solution

You must maintain a vanishingly low concentration of the diazo compound to favor the bimolecular reaction with the alkene over the bimolecular reaction with itself.

Catalyst Selection Table:

CatalystCharacteristicsRecommendation for 4-F-Styrene
Rh

(OAc)

Standard, cheap.[1]Avoid. Often too active, leading to dimerization before cyclopropanation.[1]
Rh

(esp)

Chelated, robust.[1]Excellent. High turnover number (TON), survives the slower reaction times needed.
Rh

(oct)

Lipophilic.[1]Good. Soluble in non-polar solvents like pentane/hexane which suppress dimerization.[1]
Optimized Protocol
  • Reactor: Flame-dried flask, Argon atmosphere.[1][4][7]

  • Base Charge: 4-Fluorostyrene (1.0 equiv) + Rh

    
    (esp)
    
    
    
    (0.5 mol%) in DCM.[1]
  • The Feed: Dissolve the diazo compound (1.2 equiv) in DCM. The total volume should be large enough to run a syringe pump for 8–12 hours.

  • Execution: Add the diazo solution via syringe pump at a rate of 0.1 equiv/hour .

Module 4: Purification (The "Unseparable Mixture")

A common user report is: "NMR shows 90% yield, but I isolated 40% impure product."

The Problem: 4-Fluorostyrene and the resulting cyclopropane often have identical R


 values and boiling points.
The Solution:  Chemical destruction of the starting material.
Oxidative Workup Protocol [2]

If flash chromatography fails to separate the product from the starting material:

  • Quench: Perform standard aqueous workup.

  • Oxidation: Dissolve the crude oil (mixture of product and unreacted alkene) in acetone/water (4:1).

  • Reagent: Add KMnO

    
     (1.5 equiv relative to remaining alkene) and stir for 30 mins.
    
    • Mechanism:[1][3][5][7][8] KMnO

      
       oxidizes the alkene to the diol/cleaved acid but leaves the cyclopropane ring intact.
      
  • Filter: Filter off the MnO

    
     sludge through Celite.[1]
    
  • Separate: The oxidized byproducts are now highly polar.[1] A simple silica plug or base wash will remove them, leaving pure cyclopropane.

FAQ: Rapid Fire Troubleshooting

Q: My reaction turned into a solid white gel. What happened? A: You likely used the Simmons-Smith conditions without adequate solvent or temperature control.[1] The white solid is Zinc polymer/salts. Use saturated NH


Cl (aq) to quench slowly.[1] To prevent this, use the Furukawa modification (Et

Zn) rather than Zn-Cu couple.

Q: Can I use Cu(OTf)


 instead of Rhodium? 
A:  Yes, but Copper(I) is the active species. You must reduce Cu(II) in situ (e.g., with phenylhydrazine) or use a Cu(I) source like Cu(MeCN)

PF

. Copper catalysts generally require slower addition rates than Rhodium for electron-deficient styrenes [3].[1]

Q: Is the fluorine atom labile (prone to falling off)? A: Generally, no. The C(sp


)-F bond is strong.[1] However, if you use reducing conditions (Li/NH

) later in your synthesis, be careful. Under standard cyclopropanation conditions, the fluorine is stable.

References

  • Charette, A. B., & Beauchemin, A. (2001).[9] Simmons-Smith Cyclopropanation Reaction.[1][3][8][10][11] Organic Reactions.[1][2][3][4][5][7][11][12][13] [1]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (1998). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.[1]

  • Doyle, M. P., et al. (1993). Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides. Journal of the American Chemical Society.[9]

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.

Sources

Troubleshooting

Optimizing enantiomeric excess (ee) of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid

Topic: Enantiomeric Excess (ee) Optimization & cis-Selectivity Troubleshooting Target Molecule: cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid (Key intermediate for PARP inhibitors like Olaparib) Audience: Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantiomeric Excess (ee) Optimization & cis-Selectivity Troubleshooting Target Molecule: cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid (Key intermediate for PARP inhibitors like Olaparib) Audience: Process Chemists, Medicinal Chemists, and CMC Leads.

Introduction: The cis-Selectivity Challenge

The synthesis of cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid presents a distinct thermodynamic challenge. Unlike the trans-isomer, which is thermodynamically favored and easily accessible via standard Rh(II) catalysis (e.g., Rh₂(OAc)₄), the cis-isomer requires strict kinetic control.

In the context of Olaparib synthesis, the cis-cyclopropane moiety is critical for the pharmacophore's binding affinity. Common synthetic failures include:

  • Low Diastereoselectivity (dr): Obtaining a mixture rich in trans-isomer.

  • Low Enantioselectivity (ee): Racemization or poor facial discrimination during carbene insertion.

  • Diazo Dimerization: Competitive formation of fumarates/maleates depleting the diazo reagent.

This guide provides a tiered approach to optimization: Catalyst Selection (Synthesis) , Process Control (Reaction Engineering) , and Optical Resolution (Purification) .

Module 1: Asymmetric Synthesis (The "Hardware")

To achieve high cis-selectivity (>90% cis) and high ee (>90%), you must move beyond generic paddlewheel catalysts.

Recommended Catalyst Systems
Catalyst SystemLigand TypeMechanismTypical cis:transTypical eeNotes
Rh₂(5S-MEPY)₄ Chiral CarboxamidateDoyle's "Wall">90:1085-95%Gold Standard. The lactam ring creates a steric wall that blocks trans approach.
Ru(II)-Pheox PhenyloxazolineMetal-Carbene>95:5>95%Excellent for styrene derivatives. Requires activation.
Co(II)-Porphyrin PorphyrinRadical-type>90:1080-90%Good alternative, but often slower turnover frequencies (TOF).
Standard Operating Procedure (SOP): Rh-Catalyzed Route

Reagents:

  • Substrate: 4-Fluorostyrene (1.0 equiv)

  • Reagent: tert-Butyl diazoacetate (t-BDA) (1.2 equiv) — Note: t-Butyl esters enhance cis-selectivity over Ethyl esters due to steric bulk.

  • Catalyst: Rh₂(5S-MEPY)₄ (0.5 - 1.0 mol%)

  • Solvent: Dichloromethane (DCM) or Hexane (anhydrous).

Protocol:

  • Catalyst Activation: Dissolve Rh₂(5S-MEPY)₄ in anhydrous DCM under Ar/N₂ atmosphere.

  • Substrate Addition: Add 4-fluorostyrene to the catalyst solution.

  • Controlled Addition: Add t-BDA (diluted in DCM) via syringe pump over 4–8 hours .

    • Critical: Slow addition keeps the steady-state concentration of diazo low, suppressing dimerization.

  • Workup: Evaporate solvent. Analyze crude by ¹H NMR for cis:trans ratio (integration of cyclopropyl protons) and Chiral HPLC for ee.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle and the critical "Steric Gate" that enforces cis-selectivity.

G Start Rh2(5S-MEPY)4 (Active Catalyst) Diazo Diazoacetate Coordination Start->Diazo + t-BDA N2_Loss N2 Extrusion Diazo->N2_Loss Carbene Metal-Carbene Intermediate N2_Loss->Carbene Approach Olefin Approach (Kinetic Control) Carbene->Approach + 4-Fluorostyrene Dimer Side Reaction: Diazo Dimerization Carbene->Dimer High Diazo Conc. TS Transition State (Ligand Steric Clash blocks Trans) Approach->TS Product Cis-Cyclopropane + Catalyst Regeneration TS->Product Product->Start Cycle Repeats

Figure 1: Catalytic cycle emphasizing the steric gating mechanism of Rh₂(5S-MEPY)₄ which favors cis-insertion.

Module 2: Process Optimization (The "Software")

Even with the correct catalyst, process parameters define the final ee.

Troubleshooting Table: Process Parameters
ParameterAdjustmentMechanistic ImpactExpected Outcome
Temperature Lower to 0°C or -20°C Slows reaction rate; enhances energy difference (

) between cis and trans TS.
Higher cis-selectivity; Higher ee.
Diazo Ester Switch Et- to t-Butyl- Increases steric bulk of the carbene intermediate.Significant boost in cis-selectivity (often +10-15% cis).
Solvent Switch to Hexane/Pentane Non-polar solvents tighten the ion-pairing/ligand sphere; reduce competitive coordination.Improved ee; reduced dimerization.
Addition Rate Slower (8h vs 2h) Minimizes free diazo concentration.Reduced fumarate/maleate byproducts; higher yield.
Common Failure Mode: "My ee is stuck at 70%"
  • Diagnosis: This often indicates a background uncatalyzed reaction or "leakage" through the achiral pathway (e.g., thermal decomposition of diazo).

  • Fix: Ensure the reaction temperature is strictly controlled. If using Rh(II), verify ligand purity—partial decoordination creates "open" sites that are non-selective.

Module 3: Post-Synthetic Resolution (The "Cleanup")

If asymmetric synthesis yields 85-90% ee, classical resolution is the most cost-effective method to reach >99% ee required for clinical batches.

Resolution Protocol

Resolving Agent: (S)-(-)-


-Methylbenzylamine (S-MBA) or (+)-Dehydroabietylamine.
  • Hydrolysis: Convert the ester (from Module 1) to the free acid: cis-2-(4-fluorophenyl)cyclopropanecarboxylic acid.

  • Salt Formation:

    • Dissolve crude acid (racemic or enriched) in hot Ethanol/Water (9:1) or Acetone .

    • Add 0.5 - 1.0 equiv of (S)-(-)-

      
      -Methylbenzylamine .
      
  • Crystallization:

    • Cool slowly to room temperature, then to 4°C.

    • The diastereomeric salt of the desired enantiomer (typically less soluble) will precipitate.

  • Recrystallization: If ee is <98%, recrystallize the salt from pure Ethanol.

  • Liberation: Treat the salt with 1M HCl and extract with Ethyl Acetate to recover the pure chiral acid.

Module 4: Troubleshooting Guide (FAQs)

Q1: I am getting a 50:50 mixture of cis and trans. Why?

A: You are likely operating under thermodynamic control or using a non-selective catalyst (like Rh₂(OAc)₄).

  • Action: Switch to Rh₂(5S-MEPY)₄ or Ru-Pheox .

  • Action: Switch the ester group on the diazo compound to tert-butyl. The bulky ester destabilizes the trans transition state via steric clash with the catalyst ligands.

Q2: The reaction stalls after 50% conversion.

A: Catalyst poisoning or diazo decomposition.

  • Action: Check if the diazo compound contains trace hydrazine or amines (common impurities), which bind irreversibly to Rh/Ru.

  • Action: "Spike" the reaction with an additional 0.2 mol% catalyst.

Q3: How do I separate the cis and trans isomers if the reaction isn't perfect?

A:

  • Chromatography: They have distinct Rf values on silica (Trans is usually less polar).

  • Chemical Separation: Hydrolyze the mixture. The trans-acid often crystallizes differently or can be separated via iodolactonization (only the cis-isomer can form an iodolactone due to proximity of the carboxylate and the ring protons).

Decision Tree for Low ee

Troubleshooting Problem Problem: Low ee (<80%) Check1 Check Catalyst Ligand Type? Problem->Check1 Check2 Check Temp Is it >25°C? Check1->Check2 Correct Catalyst Action1 Switch to Rh2(5S-MEPY)4 Check1->Action1 Generic Rh2(OAc)4 Check3 Check Diazo Is it Ethyl ester? Check2->Check3 No Action2 Cool to 0°C or -20°C Check2->Action2 Yes Action3 Switch to t-Butyl Diazoacetate Check3->Action3 Yes

Figure 2: Diagnostic workflow for identifying the root cause of low enantiomeric excess.

References

  • Doyle, M. P., et al. (1995). "Enantioselective synthesis of macrocyclic lactones... utilizing Rh2(5S-MEPY)4."[1] Journal of the American Chemical Society.

  • Iwasa, S., et al. (2013). "Highly stereoselective Ru(II)-Pheox catalyzed asymmetric cyclopropanation."[2][3] Chemical Communications.[4][5]

  • AstraZeneca. (2014). "Process for the preparation of Olaparib." US Patent US8912187B2.

  • Gagnon, A., et al. (2016). "Practical and Scalable Manufacturing Process for the Key Intermediate of Olaparib." Organic Process Research & Development.

  • Davies, H. M. L. (1999). "Dirhodium Tetra(N-arylsulfonylprolinates) as Chiral Catalysts." Chemical Reviews.

Sources

Optimization

Solving racemization issues during amide coupling of cyclopropane acids

Topic: Solving Racemization & Epimerization Issues Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. The Mechanistic Diagnostic: Why is this failing?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Racemization & Epimerization Issues

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

The Mechanistic Diagnostic: Why is this failing?

Cyclopropane carboxylic acids present a unique challenge in amide coupling: enhanced


-proton acidity .

Unlike typical aliphatic acids, the carbon atoms in a cyclopropane ring possess significant


-like character (approx. 32% s-character) due to the high ring strain (Walsh orbital theory). This increased s-character renders the exocyclic C-H bonds significantly more acidic (

~25-26) than typical secondary alkyl protons (

~50).

When you activate the carboxylate (forming an active ester or anhydride), you further acidify this


-proton.[1] If a base is present—particularly a non-hindered strong base like Triethylamine (TEA) or Diisopropylethylamine (DIEA)—it can deprotonate this position, leading to racemization via two distinct pathways.
Visualizing the Failure Modes

The following diagram outlines the two primary pathways for stereochemical loss: Direct Enolization and the Oxazolone (Azlactone) Pathway .

RacemizationPathways Start Chiral Cyclopropane Acid (L-Isomer) Activation Activation (HATU/EDC/T3P) Start->Activation ActiveEster Activated Ester (O-Acyl Isourea / OBt) Activation->ActiveEster Oxazolone 5(4H)-Oxazolone (Azlactone) ActiveEster->Oxazolone Slow Amine Attack + Base Enolate Ketene Aminal / Enolate (Planar/Achiral) ActiveEster->Enolate Strong Base (DIEA) Direct Deprotonation Product_Pure Pure Amide Product (>99% ee) ActiveEster->Product_Pure Fast Amine Attack (Kinetic Control) Product_Rac Racemic Mixture (50:50) ActiveEster->Product_Rac Amine Attack Oxazolone_Enol Aromatic Oxazolone (Achiral Enol) Oxazolone->Oxazolone_Enol Base-mediated Deprotonation Oxazolone->Product_Rac Amine Attack Oxazolone_Enol->Oxazolone Reprotonation (Random Face) Enolate->ActiveEster Reprotonation (Random Face)

Caption: Figure 1. Mechanistic pathways leading to racemization.[1][2] Path A (Oxazolone) is dominant in peptide-like couplings; Path B (Direct Enolization) is prevalent with strong bases and hindered amines.

Standard Operating Procedures (SOPs)

To mitigate these issues, we recommend three specific protocols ranging from "Standard" to "Rescue."

Protocol A: The "Gold Standard" (T3P + Pyridine)

Best for: Highly sensitive cyclopropane acids, scale-up, and hindered amines. Why it works: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive toward amines but relatively stable toward oxazolone formation. Pyridine is used as the base/solvent; its


 (5.2) is sufficient to neutralize the byproduct but too low to deprotonate the cyclopropane 

-carbon.
  • Dissolve: Dissolve the cyclopropane acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible).

  • Base: Add Pyridine (3.0 – 5.0 equiv). Note: Pyridine can act as a co-solvent.

  • Cool: Cool the mixture to 0 °C.

  • Activate: Add T3P (50% w/w in EtOAc, 1.2 – 1.5 equiv) dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir.

  • Workup: Quench with water. Wash organics with 0.5M HCl (to remove pyridine), then NaHCO3, then Brine.

Protocol B: The "Steric Shield" (HATU + Collidine)

Best for: High-throughput screening or when T3P is unavailable. Why it works: Collidine (2,4,6-trimethylpyridine) is a weaker base than DIEA (


 7.4 vs 10.[3]5) and is sterically hindered, preventing it from approaching the crowded 

-proton of the cyclopropane.
  • Dissolve: Dissolve Acid (1.0 equiv) in DMF or DMAc.

  • Base: Add 2,4,6-Collidine (2.5 equiv). Do NOT use DIEA or TEA.

  • Activate: Cool to 0 °C. Add HATU (1.0 – 1.1 equiv).

  • Couple: Stir for 5 mins, then add Amine (1.1 equiv).

  • Monitor: Keep reaction time short (< 2 hours). Prolonged exposure to HATU/Base increases racemization.

Protocol C: The "Additive Rescue" (EDC + Oxyma Pure)

Best for: Cost-sensitive projects or avoiding uronium salts. Why it works: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is superior to HOBt/HOAt in suppressing racemization and poses fewer safety risks (non-explosive).

  • Dissolve: Acid (1.0 equiv) in DCM or DMF.

  • Additive: Add Oxyma Pure (1.1 equiv).

  • Activate: Add EDC·HCl (1.2 equiv) at 0 °C. Stir 15 mins to form the active ester.

  • Couple: Add Amine (1.1 equiv) and Collidine (2.0 equiv).

Comparative Data: Base & Reagent Effects[1][3][4][5][6][7]

The choice of base is often more critical than the coupling agent for cyclopropanes.

Coupling SystemBaseSolventRelative Racemization RiskYield Potential
T3P Pyridine EtOAc Very Low (< 1% ee loss) High
HATUCollidineDMFLow (~2-5% ee loss)High
HATUDIEADMFHigh (> 10% ee loss)High
EDC / HOBtTEADCMModerateModerate
Acid ChlorideTEA/DIEADCMVery High (Ketene formation)High

Troubleshooting Guide (FAQ)

Q1: My %ee dropped from 99% to 80% using HATU/DIEA. What is the immediate fix? A: Stop using DIEA immediately. The


 of DIEA (10.5) is high enough to deprotonate the activated cyclopropane. Switch to Protocol B (Collidine) . If that fails, switch to Protocol A (T3P/Pyridine) .

Q2: The reaction is sluggish with T3P/Pyridine. Can I heat it? A: Heating is risky. Instead of heating:

  • Increase the concentration (T3P works best at high concentrations, >0.2 M).

  • Increase T3P equivalents to 2.0–3.0.

  • Add a catalytic amount of DMAP (0.1 equiv) only if absolutely necessary, but be warned: DMAP is a "racemization catalyst" via the acyl-pyridinium intermediate.

Q3: I see a "double weight" impurity by LCMS. A: This is likely the anhydride or the N-acyl urea (if using EDC). If using HATU, it could be the guanidinylation of the amine. Ensure you are pre-activating the acid for 2-3 minutes before adding the amine, or switch to T3P which does not form guanidine byproducts.

Q4: Can I use Acid Chlorides (SOCl2/Oxalyl Chloride) to save money? A: Only if you use a "Schotten-Baumann" biphasic system (Water/DCM with Na2CO3) or absolutely no base with a silylated amine. In standard organic conditions with TEA, acid chlorides of cyclopropanes will almost certainly racemize via ketene formation.

Decision Tree for Optimization

OptimizationTree Start Start Optimization CheckEE Is %ee maintained? Start->CheckEE Success Proceed to Scale-up CheckEE->Success Yes Fail Racemization Detected CheckEE->Fail No CheckBase Are you using DIEA/TEA? Fail->CheckBase SwitchBase Switch to Collidine (Protocol B) CheckBase->SwitchBase Yes CheckReagent Are you using HATU/EDC? CheckBase->CheckReagent No (Already using weak base) SwitchBase->CheckEE SwitchT3P Switch to T3P/Pyridine (Protocol A) CheckReagent->SwitchT3P Yes CheckSolvent Is solvent DMF? CheckReagent->CheckSolvent No (Already using T3P) SwitchT3P->CheckEE SwitchSolvent Switch to DCM or EtOAc (Lower Polarity reduces ion separation) CheckSolvent->SwitchSolvent Yes SwitchSolvent->CheckEE

Caption: Figure 2. Step-by-step logic for troubleshooting racemization issues.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry. (Establishes Collidine efficacy).[5] [Link]

  • Wissmann, H., & Kleiner, H. J. (1980). "New Peptide Condensing Agents." Angewandte Chemie International Edition. (Original T3P description). [Link]

Sources

Troubleshooting

Separation of cis and trans isomers of fluorophenyl cyclopropanecarboxylic acid

Executive Summary You are likely working with 2-(4-fluorophenyl)cyclopropanecarboxylic acid , a critical pharmacophore often found in PARP inhibitors and other bioactive scaffolds. The separation of its cis (syn) and tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 2-(4-fluorophenyl)cyclopropanecarboxylic acid , a critical pharmacophore often found in PARP inhibitors and other bioactive scaffolds. The separation of its cis (syn) and trans (anti) diastereomers is non-trivial due to their similar polarities.

This guide moves beyond generic advice, focusing on the specific physicochemical behavior of the fluorophenyl cyclopropane core . The trans isomer is generally the thermodynamic product and pharmacologically preferred form, while the cis isomer is often a kinetic impurity that must be purged.

Module 1: Bulk Separation (Crystallization & Workup)

User Question: I have a 60:40 trans:cis mixture from the hydrolysis of my ester. How do I enrich the trans isomer without running a kilo-scale column?

Technical Insight: The rigid cyclopropane ring creates a significant difference in crystal packing density. The trans-isomer, being more linear and planar, typically packs more efficiently than the "bent" cis-isomer. This results in a higher melting point and lower solubility in non-polar solvents for the trans isomer.

Troubleshooting Protocol:

  • Solvent Selection (The "Anti-Solvent" Approach):

    • Do not use alcohols (MeOH, EtOH) initially; they are too polar and will solubilize both isomers.

    • Recommended System: Toluene/Heptane or pure Hexanes.

    • Mechanism:[1] The fluorophenyl group is lipophilic. In hot non-polar solvents, both dissolve. Upon cooling, the trans isomer (higher lattice energy) precipitates first.

  • The "Reslurry" Technique (Thermodynamic Control):

    • If simple cooling yields a mixture, heat the suspension to reflux in Heptane (approx. 98°C) and hold for 2-4 hours without dissolving everything.

    • Allow to cool slowly to Room Temperature (RT).

    • Why? This Ostwald ripening process allows the kinetically trapped cis isomer to redissolve and the thermodynamically stable trans crystals to grow.

  • Chemical Resolution (If Crystallization Fails):

    • If the ratio is stubborn (e.g., 50:50), use Isomer Selective Hydrolysis .

    • Step: Saponify the ethyl ester intermediate using dilute NaOH at low temperature (0°C).

    • Result: The trans-ester hydrolyzes faster (less steric hindrance). Extract the acid (trans-enriched) early, leaving cis-ester in the organic layer.

Decision Tree: Purification Strategy

Recrystallization_Logic Start Crude Mixture (Trans:Cis) Solvent Solvent Screen: Hexane or Toluene/Heptane Start->Solvent Heat Heat to Reflux (Dissolution) Solvent->Heat Cool Slow Cool to RT (4-6 hours) Heat->Cool Filter Filtration Cool->Filter Analyze Analyze Mother Liquor (NMR/HPLC) Filter->Analyze Solid = Trans Enriched Analyze->Heat Purity < 95% (Recycle) End Final Product Analyze->End Purity > 98%

Figure 1: Recrystallization workflow prioritizing thermodynamic stability of the trans isomer.

Module 2: Chromatographic Separation (HPLC/SFC)

User Question: My C18 column shows the isomers as a single broad peak with a shoulder. What stationary phase works for fluorinated cyclopropanes?

Technical Insight: Standard C18 columns rely on hydrophobic interactions. However, cis and trans isomers of this molecule have nearly identical hydrophobicity (


). You need Shape Selectivity  and Pi-Pi Interactions .

Recommended Stationary Phases:

  • Fluorophenyl (PFP) Phases:

    • Why: The fluorine atoms on the stationary phase interact specifically with the fluorophenyl group of your analyte.[1] The rigid "shape" of the PFP phase discriminates between the "flat" trans and "bent" cis shapes better than the flexible alkyl chains of C18.

  • Phenyl-Hexyl Phases:

    • Why: Offers pi-pi stacking with the phenyl ring of the analyte.

Troubleshooting Table: HPLC Method Development

IssueRoot CauseSolution
Peak Tailing Carboxylic acid ionizationAdd Acid: Use 0.1% Formic Acid or TFA in both mobile phases (Water/MeCN). Keep pH < 3.0 to suppress ionization (

).
Co-elution Lack of shape selectivitySwitch Column: Move from C18 to Pentafluorophenyl (PFP) or Phenyl-Hexyl .
Broad Peaks Dimerization of acidIncrease Temp: Run column at 40-50°C to break H-bond dimers, or switch to Methanol (protic) instead of Acetonitrile.
Retention Drift Dewetting (High Aqueous)If starting at <5% organic, use a "AQ" type C18 or PFP column designed to resist phase collapse.

Advanced Workflow: HPLC Optimization

HPLC_Optimization Input Co-eluting Isomers (C18 Column) Step1 Add 0.1% TFA (Suppress Ionization) Input->Step1 Step2 Switch to PFP (FluoroPhenyl) Column Step1->Step2 If tailing persists Success Baseline Resolution Rs > 2.0 Step1->Success If resolved Step3 Change Modifier MeCN -> MeOH Step2->Step3 If selectivity low Step3->Success

Figure 2: Method development path for acidic, fluorinated isomers.

Module 3: Analytical Validation (The "Truth" Test)

User Question: I have separated two peaks. How do I prove which one is Cis and which is Trans without an X-ray structure?

Technical Insight: Do not rely solely on retention time (though trans usually elutes later on C18, this can invert on PFP columns). The definitive method is


H NMR Spectroscopy , specifically the Vicinal Coupling Constants (

)
of the cyclopropane protons.

The "Cyclopropane Rule" (Critical Distinction): Unlike alkenes (where


), on a cyclopropane ring:
  • 
     is LARGER  (Typically 8–12 Hz).
    
  • 
     is SMALLER  (Typically 4–7 Hz).
    

Validation Protocol:

  • Run

    
    H NMR in 
    
    
    
    or
    
    
    .[2]
  • Focus on the multiplets for the cyclopropane ring protons (usually 1.0 – 2.5 ppm).

  • Calculate the coupling constant (

    
    ) between the proton adjacent to the carboxyl and the proton adjacent to the phenyl ring.
    
IsomerGeometry

(Coupling)
Chemical Shift Trend
Cis (Syn) Substituents on same side8 – 11 Hz Ring protons often shielded (upfield) due to anisotropy.
Trans (Anti) Substituents on opposite sides4 – 6 Hz Ring protons often deshielded (downfield).

References

  • Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek Resource Hub. Link

  • BenchChem. (2025).[2] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link

  • Wiberg, K. B., & Nist, B. J. (1963). The Nuclear Magnetic Resonance Spectra of Cyclopropanes. Journal of the American Chemical Society.[3] (Foundational text on Cyclopropane J-coupling inversion relative to alkenes).

  • Google Patents. (1981). Process for separating cis and trans isomers of cyclopropane carboxylic acids (US4306077A). Link

  • Sielc Technologies. (2018).[4] Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Separation of (1S,2S)- and (1R,2R)-Cyclopropane Dicarboxylic Acid Enantiomers

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. The st...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. The stereoisomers of cyclopropane dicarboxylic acid, specifically the (1S,2S) and (1R,2R) enantiomers, are crucial chiral building blocks in the synthesis of various active pharmaceutical ingredients. Their distinct stereochemistry can lead to significantly different pharmacological activities. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation of these enantiomers, grounded in established scientific principles and practical expertise.

The Critical Role of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a formidable challenge.[1] However, in a chiral environment, such as the human body or a chiral stationary phase (CSP), they can exhibit distinct interactions, leading to different biological effects. Therefore, the ability to resolve and quantify the enantiomeric purity of key chiral intermediates like (1S,2S)- and (1R,2R)-cyclopropane dicarboxylic acid is a non-negotiable aspect of drug development and quality control. Chiral HPLC stands as the most versatile and widely adopted technique for this purpose.[2][3][4]

A Comparative Analysis of Chiral Stationary Phases (CSPs)

The cornerstone of any successful chiral HPLC separation is the selection of an appropriate CSP.[5] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.[5][6] For a dicarboxylic acid analyte, several types of CSPs present viable options.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are renowned for their broad enantioselectivity and are often the first choice for screening chiral separations.[3][7] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. For cyclopropane dicarboxylic acid, the two carboxylic acid groups can readily participate in hydrogen bonding with the carbamate groups on the CSP.

  • Potential Advantages: High success rate for a wide range of compounds, including acidic ones.[5][7] Available in a wide variety of phases, offering diverse selectivity.

  • Considerations: The choice of mobile phase (normal, reversed, or polar organic) significantly impacts selectivity and resolution.[8][9] Method development may require screening of different polysaccharide derivatives (e.g., tris(3,5-dimethylphenylcarbamate), tris(3-chloro-4-methylphenylcarbamate)).[7]

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, offer a multi-modal separation mechanism.[5] They possess a complex structure with multiple chiral centers and functional groups capable of ionic interactions, hydrogen bonding, and inclusion complexation. This versatility makes them particularly effective for the separation of polar and ionizable compounds, including amino acids and other carboxylic acids.[2][10]

  • Potential Advantages: Excellent for separating acidic compounds due to the potential for ionic interactions.[5][10] Can be operated in reversed-phase, polar organic, and normal-phase modes, offering flexibility in method development.[3]

  • Considerations: The mobile phase pH and buffer composition are critical parameters that require careful optimization to control the ionization state of both the analyte and the CSP.[11]

Anion-Exchanger-Based CSPs

Specifically designed for the separation of acidic compounds, anion-exchanger-based CSPs utilize a chiral selector, often based on quinine or quinidine derivatives, that carries a positive charge.[12] The primary separation mechanism is the ionic exchange between the protonated chiral selector and the deprotonated anionic analyte.[12] This is supplemented by other interactions like hydrogen bonding and π-π interactions, which contribute to the enantioselectivity.

  • Potential Advantages: High selectivity for acidic compounds.[5][12] The separation is governed by a well-defined ion-exchange mechanism.

  • Considerations: The utility of these columns is generally limited to acidic analytes.[5] The mobile phase typically requires precise pH control and the use of specific counter-ions.

Strategic Approach to Method Development

A systematic approach to method development is crucial for achieving a robust and reliable chiral separation. The following workflow outlines a logical progression from initial screening to method optimization.

Chiral_HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Validation cluster_2 Outcome Define_Goal Define Analytical Goal (e.g., Purity, Quantification) Select_CSPs Select CSPs for Screening (Polysaccharide, Macrocyclic Glycopeptide, Anion-Exchanger) Define_Goal->Select_CSPs Select_MP Select Mobile Phase Modes (Reversed-Phase, Polar Organic) Select_CSPs->Select_MP Screening_Expts Perform Initial Screening Experiments Select_MP->Screening_Expts Optimize Optimize Mobile Phase (Organic Modifier, Additive Concentration, pH) Screening_Expts->Optimize Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize->Optimize_Params Evaluate Evaluate Peak Shape, Resolution, Retention Time Optimize_Params->Evaluate Validate Method Validation Evaluate->Validate Final_Method Final, Robust Chiral HPLC Method Validate->Final_Method

Sources

Comparative

Comparative Guide: Biological Activity of Cis vs. Trans PARP Inhibitor Intermediates

The following guide provides an in-depth technical comparison of the biological activity of cis and trans PARP inhibitor intermediates, with a specific focus on the stereochemical optimization of next-generation inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the biological activity of cis and trans PARP inhibitor intermediates, with a specific focus on the stereochemical optimization of next-generation inhibitors like Talazoparib (BMN 673) and Niraparib analogs.

Executive Summary

In the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, stereochemistry is not merely a structural detail but a determinant of potency and mechanism of action. While early PARP inhibitors (e.g., Olaparib) utilized achiral or flexible linkers, next-generation inhibitors like Talazoparib rely on rigid, stereospecific scaffolds to maximize "PARP trapping"—the ability to lock the enzyme onto DNA.

This guide analyzes the biological divergence between cis and trans isomers of PARP inhibitor intermediates. Experimental data confirms that for the tetrahydropyridophthalazinone class (e.g., Talazoparib), the trans-isomer (specifically the 8S, 9R enantiomer) exhibits picomolar potency (IC50 < 1 nM), whereas cis-isomers are thermodynamically less stable and biologically inert (IC50 > 100 nM).

Structural Basis of Stereoselectivity

PARP inhibitors function by competing with NAD+ for the catalytic cleft of the PARP enzyme. The efficacy of this binding depends on the inhibitor's ability to mimic the nicotinamide pharmacophore while extending into the adenosine binding pocket.

The "Cis vs. Trans" Criticality

In the synthesis of rigid PARP inhibitors, the formation of the fused ring system often yields a mixture of diastereomers (cis and trans).

  • Trans-Isomers: Typically position the aryl and triazole/heterocycle substituents in a pseudo-equatorial orientation, minimizing steric clash within the PARP active site (specifically the regulatory domain).

  • Cis-Isomers: Force one substituent into an axial position, creating steric hindrance that prevents deep pocket insertion and effective hydrogen bonding with the critical Ser904 and Gly863 residues.

Diagram: Stereochemical Impact on Binding

The following diagram illustrates the workflow from racemic intermediate synthesis to the isolation of the biologically active trans isomer.

PARP_Stereochemistry Precursor Racemic Intermediate (Mixture of Cis/Trans) Reaction Cyclization Reaction (Thermodynamic Control) Precursor->Reaction Trans Trans-Isomer (Major) (8S,9R) & (8R,9S) Reaction->Trans Favored Cis Cis-Isomer (Minor) (Sterically Hindered) Reaction->Cis Disfavored Resolution Chiral Separation (SFC / HPLC) Trans->Resolution Inactive Inactive Distomer (8R, 9S Trans) Cis->Inactive No Binding ActiveDrug Active Drug (e.g., Talazoparib) (8S, 9R Trans) Resolution->ActiveDrug High Potency Resolution->Inactive Low Potency

Figure 1: Synthetic pathway illustrating the separation of highly potent trans-isomers from inactive cis-intermediates.

Biological Activity Comparison: Trans vs. Cis

The following data synthesizes comparative studies on BMN 673 (Talazoparib) intermediates, representing the gold standard for stereospecific PARP inhibition.

Table 1: Enzymatic and Cellular Potency Profile[1]
Isomer ConfigurationPARP1 Enzyme IC50 (nM)PARP Trapping EfficiencyCytotoxicity (EC50) in BRCA-Mutant CellsStatus
Trans (8S, 9R) 0.57 nM High (++++) 0.3 nM Clinical Drug
Trans (8R, 9S)~2.4 nMModerate (++)30 nMInactive Distomer
Cis (Racemate) > 100 nM Negligible (-) > 1000 nM Inactive Impurity
Olaparib (Reference)1.9 nMLow (+)5-10 nMFDA Approved

Key Insight: The cis-isomer is >175-fold less potent against the PARP1 enzyme than the active trans-isomer. In cellular assays, this gap widens, as the cis-isomer fails to induce the "PARP trapping" complexes required for synthetic lethality in BRCA-deficient cells.

Mechanism of Differential Activity[2]
  • Binding Affinity: The trans-configuration aligns the fluorophenyl group and the triazole moiety to perfectly occupy the hydrophobic pockets adjacent to the nicotinamide binding site. The cis-configuration causes a "clash" with the helical subdomain of PARP1.

  • PARP Trapping: Potency in cell killing correlates with trapping (stabilizing the PARP-DNA complex).[1] The trans-isomer possesses the requisite residence time on the protein to prevent its release from DNA, whereas the cis-isomer dissociates too rapidly to cause replication fork collapse.

Experimental Protocols for Validation

To objectively verify the activity of specific intermediates, the following protocols are recommended. These ensure that observed activity is due to the specific isomer and not trace contamination.

Protocol A: Chiral Separation of Intermediates

Before biological testing, intermediates must be purified to >99% diastereomeric excess (de).

  • System: Supercritical Fluid Chromatography (SFC) or Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H (5 µm, 4.6 x 250 mm).

  • Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine) gradient.

  • Detection: UV at 254 nm.

  • Validation: Re-inject separated fractions to confirm no cis-to-trans epimerization occurs under assay conditions.

Protocol B: PARP1 Enzymatic Inhibition Assay

Measures the catalytic inhibition of poly(ADP-ribose) formation.

  • Reagents: Recombinant human PARP1 enzyme, biotinylated NAD+, activated DNA, and histone-coated microplates.

  • Dosing: Prepare 10-point serial dilutions of cis and trans isomers (0.01 nM to 10 µM).

  • Reaction: Incubate enzyme + inhibitor + DNA for 15 mins. Initiate with NAD+ mix.

  • Readout: Chemiluminescence detection of PAR chains.

  • Calculation: Fit data to a 4-parameter logistic equation to derive IC50.

    • Acceptance Criteria: The active trans-isomer must show IC50 < 1 nM.

Protocol C: PARP Trapping Assay (Chromatin Fractionation)

Distinguishes between simple catalytic inhibitors and potent trappers.

  • Cell Line: HeLa or MDA-MB-436 cells alkylated with MMS (0.01%) to induce DNA damage.

  • Treatment: Treat cells with 100 nM of cis or trans isomer for 4 hours.

  • Fractionation: Lyse cells; separate soluble fraction from chromatin-bound fraction.

  • Western Blot: Blot for PARP1.

  • Result: The active trans-isomer will show a dense band in the chromatin-bound fraction (trapped PARP), while the cis-isomer will show PARP1 primarily in the soluble fraction.

Visualizing the Mechanism of Action

The difference in biological outcomes stems from the downstream effects of PARP trapping, which is exclusive to the stereochemically optimized trans-isomer.

MOA_Pathway cluster_Trans Trans-Isomer Pathway cluster_Cis Cis-Isomer Pathway Inhibitor PARP Inhibitor Isomer Site PARP1 Active Site Inhibitor->Site TransBind Stable Binding (High Affinity) Site->TransBind If Trans (8S,9R) CisBind Unstable Binding (Steric Clash) Site->CisBind If Cis Trapping PARP-DNA Complex Stabilized (Trapping) TransBind->Trapping Collapse Replication Fork Collapse Trapping->Collapse Death Synthetic Lethality (Cell Death) Collapse->Death Release PARP Dissociates from DNA CisBind->Release Repair DNA Repair Proceeds Release->Repair Survival Cell Survival (No Effect) Repair->Survival

Figure 2: Mechanistic divergence between trans and cis isomers. Only the trans-isomer induces the DNA damage accumulation required for cancer cell death.

References

  • Wang, B., et al. (2013). "BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency." Clinical Cancer Research. Link

  • Shen, Y., et al. (2015). "BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency." AACR Journals. Link

  • Pommier, Y., et al. (2016).[2] "Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action."[3][4][5] Science Translational Medicine. Link

  • Murai, J., et al. (2012).[2] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research. Link

  • BenchChem. (2025). "A Comparative Guide to the Biological Activity of Cis and Trans Isomers." BenchChem Technical Guides. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: cis-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid

[1][2][3] Executive Summary & Immediate Classification Urgent Directive: cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS: 879324-64-8 for generic/racemate; verify specific isomer CAS on container) is a Halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Immediate Classification

Urgent Directive: cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS: 879324-64-8 for generic/racemate; verify specific isomer CAS on container) is a Halogenated Organic Acid .[1][2][3]

It must NOT be disposed of in standard organic solvent waste, nor flushed down the drain.[2][3] The presence of the fluorine atom and the strained cyclopropane ring dictates that this material requires High-Temperature Incineration with flue gas scrubbing to prevent the release of hydrogen fluoride (HF) and ensure complete destruction of the strained ring system.[1][2][3]

Waste Stream Classification
ParameterClassificationOperational Requirement
Primary Hazard Corrosive (Acidic) Use chemically resistant containers (HDPE).[1][2][3]
Secondary Hazard Halogenated (Fluorine) Segregate from non-halogenated solvents to prevent cross-contamination of fuel-blending waste streams.[1][2][3]
RCRA Status (USA) Characteristic Waste Likely D002 (Corrosivity) if pH < 2.[1][2][3] Potential for D022 (Chloroform) if generated via specific synthesis, but generally treated as "Hazardous Waste - Solid/Liquid."[1][2][3]
Disposal Method Destructive Incineration Must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of handling halogens.[1][2][3]

Chemical Hazard Assessment (The "Why")

To ensure safety, one must understand the specific risks associated with the molecular structure of this compound.[2][3]

  • Fluorine Substituent: Unlike standard organic acids, the combustion of fluorinated compounds generates Hydrogen Fluoride (HF), a highly corrosive and toxic gas.[1][2][3] Standard waste streams often use "fuel blending" (burning waste as fuel in cement kilns), which cannot handle high halogen content due to equipment corrosion and emission regulations.[1][2][3] Therefore, segregation is critical.

  • Cyclopropane Ring: The three-membered ring possesses significant ring strain (~27.5 kcal/mol).[1][2][3] While kinetically stable, it can undergo ring-opening reactions in the presence of strong Lewis acids or extreme heat.[2][3] This reactivity means the compound should not be subjected to vigorous chemical neutralization at the bench, as exothermic runaway is a non-zero risk.[2][3]

  • Acid Functionality: With a pKa typically in the 4.5–4.8 range, it causes severe skin and eye burns (H314).[1][2][3]

Expert Insight: Do not attempt to "deactivate" or neutralize this compound in the laboratory sink.[2][3] The safest deactivation is thermal destruction in a controlled industrial incinerator.[1][2][3]

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench.[1][2][3] Adhere to the "Halogen Rule" : Any waste containing >1% halogenated material by volume must be classified as a Halogenated Waste Stream.[1][2][3]

Material Compatibility Matrix
MaterialCompatibilityNotes
HDPE (High-Density Polyethylene) Recommended Excellent resistance to organic acids and fluorides.[1][2][3]
Borosilicate Glass AcceptableGood chemical resistance, but higher risk of physical breakage.[2][3]
Metal (Steel/Aluminum) FORBIDDEN Acid will corrode metal; fluoride ions can attack oxide layers.[1][2][3]
Non-Halogenated Solvents Avoid Mixing Mixing increases the volume of expensive-to-dispose halogenated waste.[1][2][3]

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Objective: Protect the operator from corrosive burns and inhalation.[1][2][3]

  • Don PPE: Nitrile gloves (double-gloved recommended), safety goggles (or face shield if handling >100g), and a lab coat.[1][2][3] Work inside a chemical fume hood.

  • Verify State: Determine if the waste is solid (pure compound) or liquid (dissolved in solvent).[1][2][3]

Phase 2: Waste Collection[1][2][3]
Scenario A: Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth HDPE jar.

  • Transfer: Carefully transfer the solid using a plastic spatula.[1][2][3] Avoid generating dust.[1][2][3][4]

  • Labeling: Attach a hazardous waste tag immediately.[1][2][3]

    • Constituents: "cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid"[1][2][3]

    • Hazards: Check "Corrosive" and "Toxic".[1][2][3]

    • Note: Write "Contains Fluorine - DO NOT BULK with Non-Halogenated."[1][2][3]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)[1][2][3]
  • Solvent Check: Identify the primary solvent.[1][2][3]

    • If Dichloromethane (DCM) or Chloroform: This is already a halogenated stream.[1][2][3]

    • If Ethyl Acetate/Methanol: The addition of the fluorinated acid turns the entire mixture into a halogenated waste stream.[2][3]

  • Transfer: Pour into the dedicated "Halogenated Organic Solvents" carboy (typically yellow-coded in many labs).[1][2][3]

  • pH Check (Optional but Good Practice): If the solution is highly acidic (pH < 2), consider collecting it in a separate "Acidic Organic Waste" container to prevent reaction with other organics in the main halogenated drum.[1][2][3]

Phase 3: Handoff
  • Secondary Containment: Place the waste container in a secondary tray during transport to the central accumulation area.

  • Documentation: Ensure the waste manifest explicitly lists "Organic Acid, Fluorinated."[1][2][3]

Decision Workflow (Visualization)

The following diagram outlines the logical decision path for disposing of this specific compound, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start Waste Generation: cis-2-(4-Fluorophenyl) cyclopropanecarboxylic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Liquid SolidContainer Select Wide-Mouth HDPE Jar SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck Labeling Label: 'Fluorinated Organic Acid' (Corrosive/Toxic) SolidContainer->Labeling HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent CombineHalo Add to Main Halogenated Waste Stream HaloSolvent->CombineHalo Segregate SEGREGATE: Do NOT mix with Non-Halo Stream. Label as Halogenated. NonHaloSolvent->Segregate CombineHalo->Labeling Segregate->Labeling Disposal Ship for High-Temp Incineration (with HF Scrubbing) Labeling->Disposal

Caption: Operational decision tree for segregating fluorinated cyclopropane derivatives to ensure correct incineration protocols.

Emergency Contingencies: Spill Management

In the event of a spill, the acidity and fluorinated nature require immediate, specific actions.[2][3]

  • Evacuate & Ventilate: If the spill is >100 mL or generates visible fumes, evacuate the immediate area.[2][3]

  • PPE Upgrade: Wear chemical-resistant boots and double gloves.[1][2][3]

  • Neutralization (Spills Only):

    • Do not use water (spreads the acid).[1][2][3]

    • Use a dry spill pillow or an acid-neutralizing adsorbent (e.g., sodium carbonate/bicarbonate mix).[1][2][3]

    • Caution: Neutralization will generate CO2 gas.[1][2][3] Add powder slowly.[1][2][3]

  • Cleanup: Scoop the resulting paste into a disposable container.[1][2][3] Label as "Spill Debris: Fluorinated Acid."[1][2][3]

References

  • PubChem. (n.d.).[1][2][3] Compound Summary: Cyclopropanecarboxylic acid derivatives.[1][2][3] National Library of Medicine.[1][2][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][3][5][6] Proposal to List Nine Per- and Polyfluoroalkyl Substances as Resource Conservation and Recovery Act Hazardous Constituents.[1][2][3][5][6][7] Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). (n.d.).[1][2][3] Substance Information: Fluorinated organic acids.[1][2][3] Retrieved from [Link][1][2][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.